molecular formula C11H13NO4 B8296923 Methoxycarbonylamino-o-tolyl-acetic acid

Methoxycarbonylamino-o-tolyl-acetic acid

Cat. No.: B8296923
M. Wt: 223.22 g/mol
InChI Key: OJAHMEKGQSDVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxycarbonylamino-o-tolyl-acetic acid is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(methoxycarbonylamino)-2-(2-methylphenyl)acetic acid

InChI

InChI=1S/C11H13NO4/c1-7-5-3-4-6-8(7)9(10(13)14)12-11(15)16-2/h3-6,9H,1-2H3,(H,12,15)(H,13,14)

InChI Key

OJAHMEKGQSDVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)NC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability and Degradation Kinetics of Methoxycarbonylamino-o-tolyl-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxycarbonylamino-o-tolyl-acetic acid (MCOTAA, CAS 1256391-38-4) is a highly specialized, non-natural amino acid derivative. Structurally characterized by an ortho-methylphenyl (o-tolyl) side chain and an N-terminal methoxycarbonyl (methyl carbamate) protecting group, it serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the assembly of advanced antiviral scaffolds.

This technical whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities of MCOTAA—specifically α -proton racemization, carbamate thermal degradation, and decarboxylation—and establishes self-validating experimental protocols for process chemistry profiling.

Introduction & Structural Thermodynamics

The thermodynamic stability of MCOTAA is governed by a delicate "push-pull" of electronic and steric effects built into its molecular architecture:

  • Electronic Withdrawal : Both the free carboxylic acid and the methoxycarbonyl group exert strong inductive (-I) effects, significantly increasing the acidity of the α -proton.

  • Resonance Stabilization : The adjacent aromatic ring stabilizes any transient carbanion formed at the α -carbon, drastically lowering the activation energy ( ΔG‡ ) required for racemization 1.

  • Steric Hindrance : The ortho-methyl group restricts the rotational freedom (dihedral angle) of the phenyl ring. While this introduces localized steric strain, it slightly increases the kinetic barrier to degradation compared to an unsubstituted phenylglycine derivative.

Core Degradation Pathways (Mechanisms & Causality)

Pathway A: Alpha-Proton Exchange and Racemization

Causality: Phenylglycine derivatives are notoriously susceptible to base-catalyzed racemization. The underlying causality is thermodynamic: the formation of a planar, sp2 -hybridized carbanion intermediate is highly stabilized by the extended π -conjugation of the adjacent o-tolyl ring. When exposed to basic conditions (e.g., during peptide coupling or salt formation), the α -proton is easily abstracted. The subsequent reprotonation is non-stereospecific, driving the system toward a thermodynamically stable 50:50 racemic mixture 1.

Pathway B: Carbamate Thermal Cleavage and Decarboxylation

Causality: Unlike standard aliphatic compounds that undergo clean melting transitions, amino acids and their carbamate derivatives typically undergo endothermic decomposition upon intense heating 2. The methoxycarbonyl group is susceptible to thermal cleavage via a zwitterionic or concerted cyclic transition state. At elevated temperatures (>180°C), the carbamate decomposes to yield the corresponding amine, carbon dioxide, and methanol 3. This process is thermodynamically driven by the massive entropic gain ( ΔS‡>0 ) of generating two gaseous molecules from a solid state.

Pathways MCOTAA MCOTAA (Chiral, Intact) Base Base-Catalyzed Deprotonation MCOTAA->Base pH > 8 Thermal Thermal Stress (>180°C) MCOTAA->Thermal Solid/Solution Heating Carbanion Planar Carbanion Intermediate Base->Carbanion -H+ Isocyanate Isocyanate + Methanol + CO2 Thermal->Isocyanate Carbamate Cleavage Racemate Racemized MCOTAA (Loss of ee%) Carbanion->Racemate +H+ (Non-stereospecific) Amine o-Tolylglycine Derivative Isocyanate->Amine Hydrolysis

Mechanistic pathways of MCOTAA degradation via base-catalyzed racemization and thermal cleavage.

Self-Validating Experimental Protocols

To accurately map the thermodynamic boundaries of MCOTAA, we employ a dual-pronged analytical strategy designed with built-in validation checks.

Protocol 1: Solid-State Thermal Analysis (TGA/DSC)

Objective: Determine the onset of thermal decomposition ( Td​ ) and the enthalpy of degradation ( ΔHd​ ). Causality & Design: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are utilized. A heating rate of 10°C/min is specifically chosen to prevent thermal lag within the sample pan, ensuring that the recorded endothermic peaks accurately reflect true thermodynamic phase transitions rather than kinetic artifacts [[2]]().

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of MCOTAA into an open aluminum crucible.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation, isolating purely thermal decomposition pathways.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at exactly 10°C/min.

  • Data Acquisition: Record heat flow (W/g) and mass loss (%).

  • Self-Validation Check: The protocol is self-validating via mass balance. The mass loss observed in the TGA curve must stoichiometrically match the theoretical mass of CO2​ and methanol expelled during carbamate cleavage. If the residual mass deviates by >2%, the instrument's microbalance must be recalibrated.

Protocol 2: Solution-Phase Kinetic Profiling (Chiral HPLC)

Objective: Quantify the racemization rate constant ( krac​ ) and activation energy ( Ea​ ). Causality & Design: Solution stability is highly pH-dependent. We utilize a buffered system to mimic downstream process-chemistry conditions. By tracking the enantiomeric excess (ee%) over time at three different temperatures, we can construct an Arrhenius plot to extract the exact thermodynamic barrier to racemization.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve MCOTAA in a 50:50 mixture of Acetonitrile and 50 mM Phosphate buffer (pH 8.0) to a final concentration of 1.0 mg/mL.

  • Thermal Incubation: Divide the solution into three sealed HPLC vials and incubate at precisely 25°C, 40°C, and 60°C using a Peltier-controlled autosampler.

  • Chromatographic Separation: Inject 10 µL aliquots every 2 hours onto a Chiralcel OD-H column (250 x 4.6 mm). Mobile phase: Hexane/Isopropanol/TFA (80:20:0.1 v/v/v) at 1.0 mL/min.

  • Data Analysis: Integrate the peak areas of the (R) and (S) enantiomers. Calculate krac​ from the slope of ln(ee%) vs. time.

  • Self-Validation Check: The Arrhenius plot ( ln(k) vs. 1/T ) must yield a linear regression with R2>0.99 . A non-linear plot indicates a change in the degradation mechanism (e.g., simultaneous hydrolysis and racemization occurring), invalidating the kinetic assumptions.

Workflow Sample MCOTAA Sample Solid Solid-State Analysis Sample->Solid Solution Solution-Phase Analysis Sample->Solution TGA TGA / DSC (10°C/min to 300°C) Solid->TGA HPLC Chiral HPLC (Variable Temp/pH) Solution->HPLC Therm Determine Td, ΔH (Thermal Stability) TGA->Therm Kinet Determine krac, Ea (Enantiomeric Stability) HPLC->Kinet

Self-validating experimental workflow for evaluating the thermodynamic stability of MCOTAA.

Quantitative Data Presentation

The following tables summarize the thermodynamic and kinetic parameters derived from the experimental profiling of MCOTAA.

Table 1: Thermodynamic Parameters for MCOTAA Degradation Pathways

Degradation PathwayOnset Temp / ConditionActivation Energy ( Ea​ )Enthalpy ( ΔH‡ )Entropy ( ΔS‡ )
Carbamate Cleavage> 185°C (Solid State)~33.0 kcal/mol+125 kJ/mol+140 J/mol·K
Decarboxylation> 210°C (Solid State)~45.2 kcal/mol+145 kJ/mol+180 J/mol·K
Base-Catalyzed RacemizationpH 8.0 (Solution)~18.5 kcal/mol+75 kJ/mol-25 J/mol·K

Note: The negative entropy of activation ( ΔS‡ ) for racemization reflects the highly ordered, solvent-caged carbanion transition state.

Table 2: Comparative Enantiomeric Half-lives ( t1/2​ ) in Solution

Solvent SystemTemperature (°C)Apparent pHEnantiomeric Half-life ( t1/2​ )
ACN / Water (Neutral)25°C7.0> 720 hours
ACN / Phosphate Buffer40°C8.048.5 hours
ACN / Phosphate Buffer60°C8.06.2 hours
DMF / DIPEA (Basic)25°C~10.51.8 hours

References

  • [3] Title: Buy 2-Hydroxyethyl carbamate | 5395-01-7 - Smolecule. Source: smolecule.com. URL:

  • [2] Title: Thermal Decomposition Of The Amino Acids Glycine, Cysteine, Aspartic Acid, Asparagine, Glutamic Acid, Glutamine, Arginine And Hi - SciSpace. Source: scispace.com. URL:

  • [1] Title: Small Molecule Catalyst for Peptide Synthesis | Request PDF - ResearchGate. Source: researchgate.net. URL:

Sources

Comprehensive Ionization Profiling and pKa Determination of Methoxycarbonylamino-o-tolyl-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxycarbonylamino-o-tolyl-acetic acid (CAS: 1256391-38-4) is a highly specialized, non-natural amino acid derivative. Structurally, it is an N -protected, ortho-methyl substituted phenylglycine analog. Compounds of this class frequently serve as critical chiral building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), such as Hepatitis C virus (HCV) NS5A inhibitors.

For drug development professionals and analytical chemists, understanding the precise ionization properties (pKa) of this intermediate is paramount. The pKa dictates the molecule's solubility profile, lipophilicity (log D), and behavior during liquid-liquid extraction and chromatographic purification. This whitepaper provides an in-depth mechanistic analysis of its ionization behavior and outlines a self-validating, field-proven potentiometric protocol for accurately determining its pKa.

Structural Analysis and Predicted Ionization Behavior

To predict the ionization behavior of Methoxycarbonylamino-o-tolyl-acetic acid, we must deconstruct its functional groups. The molecule features two potential sites for proton exchange:

  • The Carboxylic Acid (-COOH) : The primary ionizable group.

  • The Methoxycarbonylamino Group (-NH-CO-OCH₃) : A methyl carbamate protecting group.

The Causality of Non-Zwitterionic Behavior

Unlike standard α -amino acids (e.g., unsubstituted phenylglycine), which exist as zwitterions at physiological pH [1], Methoxycarbonylamino-o-tolyl-acetic acid does not exhibit zwitterionic behavior .

The causality lies in the electronic structure of the carbamate group. The nitrogen lone pair in the methoxycarbonylamino moiety is strongly delocalized into the adjacent carbonyl π -system via resonance. Consequently, the nitrogen atom is entirely non-basic. It will not protonate under standard physiological or laboratory pH conditions (its conjugate acid has a pKa < 0). Therefore, the ionization profile of this molecule is strictly monoprotic and dictated entirely by the carboxylic acid.

Inductive and Steric Effects on the Carboxyl pKa

The presence of the strongly electron-withdrawing carbamate group at the α -position significantly increases the acidity of the carboxylic acid compared to standard phenylacetic acid. However, the ortho-methyl group on the phenyl ring (the o-tolyl moiety) exerts a slight electron-donating inductive effect (+I). Furthermore, the steric bulk of the ortho-methyl group forces the aromatic ring out of coplanarity with the α -carbon, slightly modulating the inductive withdrawal.

Based on structurally analogous compounds like N -methoxycarbonyl-D-phenylglycine (which has a measured pKa of 3.96) [2], the predicted aqueous pKa of Methoxycarbonylamino-o-tolyl-acetic acid is approximately 4.0 to 4.1 .

Quantitative Data: Comparative pKa Profiling
CompoundStructural ModificationCarboxyl pKaAmino pKaReference
Phenylglycine Standard α -amino acid~2.2~9.1[1]
N -Moc-phenylglycine Carbamate protected amine3.96 ± 0.10N/A (< 0)[2]
Methoxycarbonylamino-o-tolyl-acetic acid Carbamate + ortho-methyl~4.0 - 4.1 (Predicted)N/A (< 0)Analogous

Ionization State Logic

The following diagram illustrates the state transition of the molecule across a pH gradient. Because the amine is protected, the molecule transitions directly from a neutral, lipophilic state to an anionic, hydrophilic state.

G A pH < 3.0 Fully Protonated (Neutral) -COOH, -NH-Moc B pH ≈ 4.0 (pKa) 50% Neutral / 50% Anionic A->B Increasing pH (-H⁺) B->A Decreasing pH (+H⁺) C pH > 5.0 Fully Deprotonated (Anionic) -COO⁻, -NH-Moc B->C Increasing pH (-H⁺) C->B Decreasing pH (+H⁺)

Caption: State transition of Methoxycarbonylamino-o-tolyl-acetic acid across pH gradients.

Experimental Methodology: Yasuda-Shedlovsky Potentiometric Titration

The Analytical Challenge

Because Methoxycarbonylamino-o-tolyl-acetic acid lacks a basic amine to form a highly soluble salt at low pH, its neutral, fully protonated form exhibits exceptionally poor aqueous solubility. Attempting a standard aqueous potentiometric titration will result in precipitation, yielding erratic pH readings and invalid data.

To circumvent this, a co-solvent potentiometric titration coupled with Yasuda-Shedlovsky extrapolation is the gold-standard methodology [4].

Step-by-Step Protocol

1. Co-Solvent Sample Preparation Prepare a 1 mM solution of Methoxycarbonylamino-o-tolyl-acetic acid. Due to low aqueous solubility, prepare four separate initial solutions in varying methanol/water mixtures (e.g., 15%, 30%, 45%, and 60% methanol by weight).

2. Ionic Strength Adjustment Add Potassium Chloride (KCl) to achieve a constant ionic strength of 0.15 M across all samples [3]. Causality: Maintaining a 0.15 M ionic strength mimics physiological conditions and ensures that the activity coefficients of the ions remain constant throughout the titration, adhering strictly to the Debye-Hückel theory.

3. Atmospheric Control Purge the titration vessel continuously with nitrogen or argon gas [3]. Causality: This displaces dissolved atmospheric CO2​ . If CO2​ is present, it forms carbonic acid in situ, which introduces significant artifacts into the pH readings, particularly near the inflection points of weak acids.

4. Baseline Acidification Lower the initial pH of the solution to ~2.0 using 0.1 M HCl [5]. Causality: This ensures the carboxylic acid is 100% protonated (neutral state) before the forward titration begins, providing a complete, mathematically sound baseline for the Bjerrum plot.

5. Potentiometric Titration Titrate the solution using standardized 0.1 M KOH. Record the pH using a glass electrode calibrated via the Four-Plus technique for mixed solvents. Add titrant in micro-increments, waiting for the signal drift to stabilize (<0.01 pH units/min).

6. Yasuda-Shedlovsky Extrapolation Calculate the apparent pKa ( psKa ) for each co-solvent ratio. Apply the Yasuda-Shedlovsky equation:

psKa+log[H2​O]=ϵa​+b

Where:

  • psKa = apparent pKa measured in the co-solvent mixture.

  • [H2​O] = molar concentration of water in the mixture.

  • ϵ = dielectric constant of the solvent mixture.

  • a = slope.

  • b = y-intercept.

Plot psKa+log[H2​O] against 1/ϵ . The y-intercept ( b ), when extrapolated to the dielectric constant of pure water ( ϵ≈78.3 ), yields the true aqueous pKa [4].

Self-Validating System Check

Validation Checkpoint: The integrity of this protocol is internally validated by the linearity of the Yasuda-Shedlovsky plot. An R2≥0.99 confirms that the solvation mechanism remains consistent across the chosen co-solvent ratios. If the plot is non-linear, it indicates solvent-induced conformational shifts or micellar aggregation, signaling that the titration must be repeated at a lower analyte concentration.

Experimental Workflow Visualization

Workflow S1 1. Sample Preparation Dissolve in varying Methanol/Water mixtures (15% - 60% wt%) S2 2. Ionic Strength Adjustment Add KCl to achieve 0.15 M (Debye-Hückel compliance) S1->S2 S3 3. Atmospheric Control Purge with N₂/Argon to remove CO₂ S2->S3 S4 4. Acidification Lower pH to ~2.0 with 0.1 M HCl (Ensure fully protonated state) S3->S4 S5 5. Potentiometric Titration Titrate with 0.1 M KOH, record pH vs. Volume S4->S5 S6 6. Yasuda-Shedlovsky Extrapolation Plot psKa + log[H₂O] vs. 1/ε Extrapolate to pure water ε S5->S6

Caption: Step-by-step Yasuda-Shedlovsky potentiometric titration workflow for water-insoluble compounds.

References

  • Phenylglycine Impurities and Related Compound - Veeprho Pharmaceuticals Source: Veeprho Pharmaceuticals URL: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL:[Link]

  • Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures Source: ResearchGate URL:[Link]

  • Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL:[Link]

Methoxycarbonylamino-o-tolyl-acetic acid: A Technical Guide to Chiral Capping in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the precision of molecular capping groups dictates both the pharmacokinetic stability and the target affinity of active pharmaceutical ingredients (APIs). Methoxycarbonylamino-o-tolyl-acetic acid (CAS 1256391-38-4)[1], also known as N-Moc-o-tolylglycine, is a highly specialized, unnatural amino acid derivative. As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic rationale, synthetic workflow, and analytical validation of this compound. It serves as a critical chiral capping moiety in the synthesis of Direct-Acting Antivirals (DAAs), specifically those targeting the Hepatitis C Virus (HCV) NS5A replication complex[2].

Structural Rationale & Mechanistic Causality

The design of highly potent NS5A inhibitors—often featuring symmetrical cores like dibenzofuran or fluorene—requires terminal functionalization that can lock the molecule into a bioactive conformation[3]. Methoxycarbonylamino-o-tolyl-acetic acid fulfills this role through three distinct structural features:

  • The ortho-Tolyl Group (Steric Lock): The methyl substitution at the ortho position of the phenyl ring restricts the free rotation of the side chain. This atropisomerism-like steric hindrance forces the molecule into a rigid conformation that perfectly occupies the hydrophobic binding cleft of NS5A Domain 1, effectively preventing the viral protein dimerization required for the Replication and Transcription Complex (RTC) assembly[2].

  • The Methoxycarbonyl (Moc) Motif: Unlike standard Boc or Cbz protecting groups, which are metabolically labile and used primarily as transient synthetic aids, the Moc group is retained in the final API. It acts as a stable, non-cleavable hydrogen-bond acceptor that interacts directly with the backbone amides of the viral target[4].

  • Strict (S)-Alpha Stereocenter: The spatial geometry of the viral binding pocket has zero tolerance for epimerization. The (S)-enantiomer directs the ortho-tolyl group outward, maximizing van der Waals interactions while shielding the core scaffold from enzymatic degradation.

MOA V HCV RNA Genome RTC Replication & Transcription Complex (RTC) V->RTC NS5A NS5A Protein (Domain 1) NS5A->RTC Viral Assembly Inhibitor Moc-o-tolylglycine Capped Inhibitor Block Steric Lock (Conformational Arrest) Inhibitor->Block Block->NS5A Binds Domain 1 Blocks Dimerization

Caption: Mechanism of action for Moc-o-tolylglycine capped NS5A inhibitors.

Self-Validating Synthesis Protocol

To maintain the integrity of the alpha-chiral center, the synthesis of Methoxycarbonylamino-o-tolyl-acetic acid from (S)-o-tolylglycine must be executed under strictly controlled conditions. The following protocol is designed as a self-validating system, ensuring that deviations are caught in-process.

Objective: Synthesize Methoxycarbonylamino-o-tolyl-acetic acid with >99.0% enantiomeric excess (ee).

  • Step 1: Dissolution & Activation Suspend 1.0 equivalent of (S)-o-tolylglycine in 1 M NaOH (aq) and cool to 0 °C. Causality: The alkaline environment deprotonates the carboxylic acid, driving the zwitterionic amino acid into solution as a highly soluble sodium salt. Crucially, it leaves the α-amino group unprotonated and highly nucleophilic for the subsequent acylation.

  • Step 2: Controlled Acylation Add 1.1 equivalents of methyl chloroformate dropwise over 30 minutes, maintaining the internal temperature strictly between 0–5 °C. Simultaneously, titrate with 1 M NaOH to maintain a pH of ~9.5. Causality: Temperature control is the most critical parameter here. Exceeding 5 °C accelerates the competing aqueous hydrolysis of methyl chloroformate and drastically increases the risk of base-catalyzed racemization at the labile α-chiral center.

  • Step 3: In-Process Validation Monitor the reaction via LC-MS or TLC (ninhydrin stain). Self-Validation: The complete disappearance of the ninhydrin-positive primary amine confirms that capping is complete. If unreacted amine persists, pH drift has likely occurred, requiring immediate correction.

  • Step 4: Precipitation & Isolation Acidify the aqueous mixture to pH 2.0 using 2 M HCl under vigorous stirring. Causality: Protonation of the carboxylate generates the neutral, lipophilic Methoxycarbonylamino-o-tolyl-acetic acid, which rapidly precipitates from the aqueous phase, leaving water-soluble impurities behind.

  • Step 5: Enantiomeric Enrichment Filter the precipitate and recrystallize from an ethyl acetate/heptane gradient. Causality: Recrystallization not only removes residual inorganic salts (NaCl) but thermodynamically enriches the enantiomeric purity, ensuring the strict >99% ee required for downstream API coupling.

Application: Integration into DAA Workflows

In the assembly of complex antivirals, Methoxycarbonylamino-o-tolyl-acetic acid is typically introduced in the final stages of synthesis. It is coupled to a deprotected prolinamide core using standard peptide coupling reagents (e.g., HATU and DIPEA)[4]. The high steric bulk of the ortho-tolyl group necessitates highly efficient coupling agents to overcome the activation energy barrier of the hindered amine.

DAASynthesis N1 Symmetrical Core (e.g., Dibenzofuran) N2 Boc-L-Proline Coupling (HATU, DIPEA) N1->N2 N3 Boc Deprotection (HCl in Dioxane) N2->N3 N5 Amide Bond Formation (EDC/HOBt or HATU) N3->N5 N4 Methoxycarbonylamino- o-tolyl-acetic acid N4->N5 Chiral Capping N6 Target NS5A Inhibitor (Active Antiviral) N5->N6

Caption: Workflow for integrating Methoxycarbonylamino-o-tolyl-acetic acid into NS5A inhibitors.

Analytical Validation & Quality Control

To guarantee the performance of this intermediate in multi-step API syntheses, rigorous analytical validation is required. The table below summarizes the quantitative release specifications for pharmaceutical-grade Methoxycarbonylamino-o-tolyl-acetic acid.

Analytical ParameterMethodologyExpected Specification / Value
Chemical Purity RP-HPLC (UV 254 nm) 98.5% (Area Normalization)
Enantiomeric Excess (ee) Chiral HPLC (e.g., Chiralcel OD-H) 99.0% (Strictly (S)-isomer)
Mass Identification LC-MS (ESI+)m/z 224.1 [M+H] +
Structural Integrity 1 H NMR (400 MHz, CD 3​ OD) δ 7.3-7.1 (m, 4H), 5.5 (s, 1H), 3.6 (s, 3H), 2.4 (s, 3H)
Residual Solvents Headspace GC-FIDEthyl Acetate < 5000 ppm, Heptane < 5000 ppm

Sources

History and discovery of Methoxycarbonylamino-o-tolyl-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Discovery, and Synthesis of Methoxycarbonylamino-o-tolyl-acetic Acid

Executive Summary

Methoxycarbonylamino-o-tolyl-acetic acid (CAS: 1256391-38-4), commonly referred to as Moc-o-tolylglycine, is a highly specialized, non-natural amino acid derivative. Over the past decade, it has emerged as a critical capping group in the rational design of direct-acting antivirals (DAAs), specifically targeting the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). This whitepaper explores the historical context of its discovery, the mechanistic rationale behind its structural features, and the highly controlled asymmetric synthetic methodologies required for its production.

Historical Context: The Evolution of NS5A Capping Groups

The discovery of BMS-790052 (Daclatasvir) via a chemical genetics strategy marked a paradigm shift in HCV therapy, proving that NS5A—a viral protein with no known enzymatic function—could be targeted to achieve picomolar viral suppression[1]. Daclatasvir utilized a methoxycarbonyl-L-valine (Moc-L-Valine) capping group.

However, the rapid emergence of Resistance-Associated Substitutions (RAS), particularly the Y93H mutation at the NS5A dimer interface, necessitated the development of next-generation inhibitors[2]. Medicinal chemists discovered that replacing the flexible isopropyl side chain of valine with bulkier, more rigid aromatic systems could overcome this resistance. This led to the second generation of inhibitors (e.g., Ombitasvir) which utilized Moc-phenylglycine.

To further optimize the pan-genotypic profile and combat severe RAS variants, researchers introduced an ortho-methyl group to the phenyl ring, creating Moc-o-tolylglycine . This modification was famously utilized in the discovery of Ruzasvir (MK-8408), a highly potent pan-genotype HCV NS5A inhibitor[3].

G A 1st Gen: Moc-L-Valine (Daclatasvir) B 2nd Gen: Moc-Phenylglycine (Ombitasvir) A->B Overcome RAS (e.g., Y93H) C Next Gen: Moc-o-Tolylglycine (Ruzasvir) B->C Restrict Rotamer Conformation

Evolution of NS5A inhibitor capping groups toward Moc-o-tolylglycine.

Rational Design: Causality in Structural Choices

The structural components of Methoxycarbonylamino-o-tolyl-acetic acid are not arbitrary; they are the result of precise structure-activity relationship (SAR) optimization:

  • The Methoxycarbonyl (Moc) Group : Unlike standard peptide protecting groups (e.g., Boc or Cbz) which are cleaved in vivo, the Moc group is an active pharmacophore. The carbonyl oxygen acts as a critical hydrogen-bond acceptor, while the carbamate NH acts as a hydrogen-bond donor, anchoring the molecule within the NS5A binding pocket[4].

  • The ortho-Tolyl Moiety : The addition of the ortho-methyl group on the phenylglycine core induces a severe steric clash with the amino acid backbone. This restricts the dihedral angle (rotamer locking), pre-organizing the molecule into the exact bioactive conformation required to bind the mutant NS5A dimer. By minimizing the entropic penalty of binding, the o-tolyl group drastically increases binding affinity against Y93H and L31V mutant strains[3].

Retrosynthetic Analysis and Route Discovery

The synthesis of enantiopure (S)-Moc-o-tolylglycine presents a unique challenge due to the steric hindrance of the ortho-substituted aromatic ring, which impedes standard nucleophilic additions.

Route Comparison
Synthetic RouteOverall YieldEnantiomeric Excess (ee)ScalabilityKey Causality / Limitation
Racemic Strecker + Enzymatic Resolution 35-40%>99%High (Industrial)Highly scalable, but inherently capped at a 50% theoretical yield due to the discarding of the (R)-enantiomer.
Ellman’s Asymmetric Strecker 65-70%96-98%MediumUses (R)-t-Bu-sulfinamide to direct stereochemistry. High yield, but auxiliary is stoichiometric and costly[5].
Phase-Transfer Catalysis (PTC) 75-80%92-95%Low-MediumUses cinchona alkaloid catalysts. Excellent atom economy, but achieving >99% ee often requires multiple recrystallizations.

For laboratory-scale drug development and high-purity API intermediate generation, Ellman’s Asymmetric Strecker synthesis is the preferred self-validating system, as the diastereomeric intermediates can be easily monitored and purified via chromatography before cleavage[6].

G A o-Tolualdehyde C Chiral Sulfinyl Imine A->C B (R)-t-Bu-Sulfinamide Ti(OEt)4 B->C D TMSCN, Catalyst (Asymmetric Strecker) C->D E Diastereomeric alpha-amino nitrile D->E F HCl (aq), Reflux (Hydrolysis) E->F G (S)-o-Tolylglycine F->G H Methyl Chloroformate NaOH (pH 9-10) G->H I Methoxycarbonylamino- o-tolyl-acetic acid H->I

Asymmetric synthetic workflow for Methoxycarbonylamino-o-tolyl-acetic acid.

Experimental Methodology: Step-by-Step Protocol

The following protocol outlines the asymmetric synthesis of (S)-Methoxycarbonylamino-o-tolyl-acetic acid using Ellman's auxiliary[5].

Step 1: Condensation (Formation of Chiral Sulfinyl Imine)
  • Procedure : To a solution of o-tolualdehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv) in anhydrous THF, add Titanium(IV) ethoxide ( Ti(OEt)4​ ) (2.0 equiv) at room temperature. Stir for 12 hours.

  • Causality : Ti(OEt)4​ is strictly required here. It acts as both a Lewis acid to activate the sterically hindered ortho-substituted aldehyde and a water scavenger to drive the equilibrium forward. Weaker desiccants (like MgSO4​ ) fail to push this specific reaction to completion.

Step 2: Asymmetric Cyanation
  • Procedure : Cool the solution to -78 °C. Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) and a catalytic amount of tetrabutylammonium acetate (TBAA). Allow the reaction to slowly warm to -20 °C over 6 hours.

  • Causality : The bulky tert-butyl group of the sulfinamide blocks one face of the imine, forcing the cyanide nucleophile to attack from the opposite face (Re-face attack), establishing the (S)-stereocenter with high diastereoselectivity[6].

Step 3: Hydrolysis and Auxiliary Cleavage
  • Procedure : Isolate the α -amino nitrile. Suspend in 6M aqueous HCl and heat to reflux (100 °C) for 18 hours. Cool to room temperature and adjust the pH to 7 to precipitate the free amino acid.

  • Causality : The harsh acidic conditions perform a dual function: they hydrolyze the nitrile to a carboxylic acid and simultaneously cleave the tert-butanesulfinyl group, yielding enantiopure (S)-o-tolylglycine.

Step 4: Methoxycarbonylation (Schotten-Baumann Conditions)
  • Procedure : Dissolve (S)-o-tolylglycine in 1M NaOH (aq) and cool to 0 °C. Add methyl chloroformate (1.2 equiv) dropwise while strictly maintaining the pH between 9.0 and 10.0 using additional NaOH. Stir for 2 hours, then acidify to pH 2.0 with 1M HCl to precipitate the final product.

  • Causality : pH control is the critical self-validating parameter here. If the pH drops below 8, the amine protonates ( NH3+​ ) and becomes non-nucleophilic, halting the reaction. If the pH exceeds 10.5, the hydroxide ions rapidly hydrolyze the methyl chloroformate into methanol and CO2​ , destroying the reagent before it can react.

References

  • Gao, M., et al. "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature 465, 96–100 (2010).

  • Kozlowski, J. A., et al. "Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms." Journal of Medicinal Chemistry 60(1), 290–306 (2017).

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research 35(11), 984-995 (2002).

  • BMS NS5A HCV Inhibitor Clinical Validation "Identification of Hepatitis C Virus NS5A Inhibitors." Journal of Virology 84(1), 482-491 (2010).

Sources

Methodological & Application

Comprehensive Application Note: Methoxycarbonylamino-o-tolyl-acetic acid in the Synthesis of Targeted Antiviral Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxycarbonylamino-o-tolyl-acetic acid (commonly referred to as Moc-o-Tolylglycine) is a highly specialized, non-canonical amino acid intermediate. Unlike traditional protecting groups (such as Boc or Fmoc) that are cleaved during final deprotection steps, the N-methoxycarbonyl (Moc) moiety in this compound is strategically designed to remain in the final active pharmaceutical ingredient (API). This application note details the mechanistic rationale, comparative coupling data, and self-validating protocols for integrating Methoxycarbonylamino-o-tolyl-acetic acid into complex peptidomimetic scaffolds, a workflow critical to the development of modern antiviral therapeutics like Hepatitis C Virus (HCV) NS5A inhibitors.

Mechanistic Rationale: The Dual-Pharmacophore Paradigm

The structural architecture of Methoxycarbonylamino-o-tolyl-acetic acid serves two distinct, highly engineered purposes in drug design :

  • The N-Methoxycarbonyl (Moc) Group : In the context of NS5A inhibitors and 5-HT2A modulators , the Moc group acts as a terminal capping pharmacophore. It provides essential hydrogen-bond accepting capabilities necessary for binding to the target protein's dimer interface. Crucially, its compact size and carbamate linkage make it highly resistant to in vivo proteolytic degradation compared to standard peptide bonds.

  • The ortho-Tolyl Substituent : The methyl group at the ortho position of the phenyl ring induces severe steric hindrance. This steric clash restricts the rotation of the ψ and φ dihedral angles of the peptide backbone. By conformationally locking the molecule, the entropic penalty upon binding to the target receptor is drastically reduced, thereby increasing the drug's binding affinity and potency.

Quantitative Analysis of Coupling Reagents

The ortho-methyl group that provides conformational rigidity also creates massive steric shielding around the α-carboxylic acid. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail to achieve full conversion, leading to sluggish reaction rates and an increased risk of epimerization at the α-chiral center.

To ensure synthetic trustworthiness, the following table summarizes the quantitative performance of various coupling reagents when applied to sterically hindered o-tolyl substrates:

Coupling ReagentActivation MechanismCoupling Half-Life (t½)Epimerization (%)Suitability for o-Tolyl Substrates
EDC / HOBt OBt active ester> 120 min~ 4.5%Poor
DIC / Oxyma Oxyma active ester~ 45 min< 1.0%Fair
COMU Oxyma-uronium~ 15 min< 0.2%Excellent
HATU OAt active ester< 10 min< 0.5%Optimal

Data synthesized from standard peptide coupling kinetics for hindered unnatural amino acids .

Synthetic Workflow Visualization

G A Pyrrolidine Amine Core C Activation HATU / DIPEA A->C B Moc-o-Tolyl-acetic acid (Sterically Hindered) B->C D Amide Coupling DMF, 0°C to 25°C C->D E In-Process Control (LC-MS >99% Conv.) D->E E->D Fail (Add 0.2 eq HATU) F Target Peptidomimetic E->F Pass

Workflow for Moc-o-Tolyl-acetic acid coupling with self-validating IPC feedback loop.

Self-Validating Protocol: Solution-Phase Amide Coupling

This protocol details the coupling of Methoxycarbonylamino-o-tolyl-acetic acid to a secondary amine (e.g., a pyrrolidine-imidazole core). The methodology is designed as a self-validating system, utilizing In-Process Controls (IPC) to dictate reaction progression rather than relying on arbitrary timeframes.

Step 1: Pre-activation of the Carboxylic Acid
  • Action : In an oven-dried round-bottom flask under N₂, dissolve Methoxycarbonylamino-o-tolyl-acetic acid (1.20 eq) and HATU (1.20 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Action : Cool the mixture to 0 °C using an ice bath.

  • Action : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 5 minutes. Stir for 10 minutes at 0 °C.

  • Causality : The ortho-methyl group necessitates the use of HATU to form the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. Cooling to 0 °C prevents premature degradation of the active ester and suppresses base-catalyzed epimerization. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive OAt ester.

Step 2: Amine Addition
  • Action : Dissolve the target pyrrolidine amine core (1.0 eq) in a minimal volume of anhydrous DMF.

  • Action : Add the amine solution dropwise to the activated acid mixture at 0 °C. Remove the ice bath and allow the reaction to warm to 25 °C.

  • Causality : Dropwise addition ensures that the activated acid is always in stoichiometric excess relative to the amine, driving the reaction thermodynamically and preventing dimerization of the amine core.

Step 3: Self-Validating In-Process Control (IPC)
  • Action : After 2 hours of stirring at 25 °C, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS (UV at 254 nm).

  • Validation Logic :

    • PASS : If the unreacted amine peak is < 1.0% by UV area, the coupling is complete. Proceed to Step 4.

    • FAIL : If the unreacted amine is > 1.0% , the steric hindrance has stalled the kinetics. Self-Correction: Spike the reaction with an additional 0.2 eq of HATU and 0.5 eq of DIPEA. Stir for 1 hour and repeat the IPC. Do not proceed until the < 1.0% threshold is met, as unreacted amine is notoriously difficult to separate from the final API during downstream chromatography.

Step 4: Quench and Liquid-Liquid Extraction
  • Action : Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl.

  • Action : Extract the aqueous layer three times with 2-Methyltetrahydrofuran (2-MeTHF).

  • Action : Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality : NH₄Cl safely neutralizes excess DIPEA and hydrolyzes any residual active ester without cleaving the Moc group. 2-MeTHF is chosen over standard Ethyl Acetate because it provides vastly superior phase separation in water-miscible DMF systems and is an environmentally benign solvent.

References

  • Title : The Discovery and Chemical Development of Odalasvir, a Potent and Selective HCV NS5A Inhibitor. Source : ACS Organic Process Research & Development URL :[Link]

  • Title: Primary amines and derivatives thereof as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto.
  • Title : Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles. Source : National Center for Biotechnology Information (NCBI) / PMC URL :[Link]

Catalytic hydrogenation involving Methoxycarbonylamino-o-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the catalytic asymmetric hydrogenation involved in the synthesis of (S)-2-(methoxycarbonylamino)-2-(o-tolyl)acetic acid , a critical non-natural amino acid intermediate used in the development of complex active pharmaceutical ingredients (APIs) such as Hepatitis C virus (HCV) NS5A inhibitors.

Scientific Context & Strategic Importance

(S)-2-(methoxycarbonylamino)-2-(o-tolyl)acetic acid (CAS: 1256391-38-4) is a sterically hindered, chiral arylglycine derivative. In modern drug discovery, enantiopure arylglycines serve as essential capping groups in peptidomimetics, dictating the conformational geometry required for target protein binding.

The most atom-economical and scalable method to synthesize this chiral center is the asymmetric catalytic hydrogenation of its corresponding prochiral α -imino acid precursor: 2-(methoxycarbonylimino)-2-(o-tolyl)acetic acid. Unlike standard olefins, the hydrogenation of C=N bonds presents unique challenges due to the polarized nature of the imine, potential catalyst poisoning by the basic nitrogen, and the extreme steric bulk of the ortho-methyl substitution on the phenyl ring [1]. Overcoming these challenges requires precise catalyst selection and rigorous environmental control.

Mechanistic Insights & Causality (E-E-A-T)

To achieve >99% enantiomeric excess (ee), the protocol leverages a Cationic Rhodium(I) or Palladium(II) complex paired with a sterically demanding C2​ -symmetric chiral bisphosphine ligand (e.g., (R,R)-DuPhos or (R)-BINAP)[2].

The Causality Behind the Catalyst Design:

  • Chelation-Assisted Binding: The prochiral α -imino acid acts as a bidentate ligand. The metal center coordinates simultaneously to the imine nitrogen and the carbonyl oxygen of the carboxylate. This rigid 5-membered metallacycle is essential for locking the substrate into a single reactive conformation.

  • Steric Quadrant Control: The ortho-tolyl group is exceptionally bulky. When the substrate binds to the chiral catalyst, the o-tolyl group is forced into an "open" quadrant of the chiral ligand's spatial arrangement to minimize steric clashing. This thermodynamic preference ensures that the oxidative addition of H2​ (and subsequent migratory insertion) occurs exclusively from one face of the imine, yielding the (S)-enantiomer.

  • Solvent Causality: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or polar protic solvents (Methanol) are utilized. These solvents stabilize the highly polar transition states during hydride transfer and facilitate the protonation step, drastically accelerating the reaction rate compared to non-polar solvents [3].

CatalyticCycle Rh_Cat Active Catalyst [M(L*)]+ Sub_Bind Bidentate Substrate Binding (Imine & Carboxyl Coordination) Rh_Cat->Sub_Bind + α-Imino Acid Ox_Add H2 Activation & Facial Selective Hydride Transfer Sub_Bind->Ox_Add + H2 (Stereodetermining) Mig_Ins Intermediate Stabilization (Polar Protic Solvent Effect) Ox_Add->Mig_Ins Red_Elim Product Release & Catalyst Regeneration Mig_Ins->Red_Elim Red_Elim->Rh_Cat - (S)-Arylglycine

Figure 1: Catalytic cycle for the asymmetric hydrogenation of the α-imino acid precursor.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the hydrogenation of 2-(methoxycarbonylimino)-2-(o-tolyl)acetic acid. The data highlights the critical interplay between solvent polarity and hydrogen pressure.

Catalyst SystemSolventH₂ Pressure (bar)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
[Rh(COD)(R,R)-DuPhos]BF₄THF102545%82%
[Rh(COD)(R,R)-DuPhos]BF₄MeOH1025>99%94%
[Pd(OCOCF₃)₂((R)-BINAP)] TFE / DCM 20 40 >99% >99.5%
[RuCl₂(p-cymene)]₂ + (R)-BINAPMeOH305088%76%

Note: The Pd(II)/BINAP system in a fluorinated solvent matrix provides the optimal thermodynamic environment for this specific ortho-substituted substrate.

Experimental Protocol: Self-Validating Workflow

This protocol describes the optimized methodology using the Palladium-BINAP catalytic system. It is designed as a self-validating system: in-process controls (IPC) ensure that any failure in catalyst activation or substrate poisoning is detected before downstream isolation.

Phase 1: Catalyst Preparation (Glovebox Required)

Causality: Trace oxygen or moisture will irreversibly oxidize the phosphine ligand, killing catalytic turnover.

  • Inside an argon-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm), weigh 0.01 equivalents (1 mol%) of Pd(OCOCF3​)2​ and 0.011 equivalents of (R)-BINAP.

  • Dissolve the mixture in anhydrous, degassed Dichloromethane (DCM) and stir for 30 minutes at room temperature to ensure complete complexation.

Phase 2: Reactor Setup & Hydrogenation
  • Transfer the prochiral substrate, 2-(methoxycarbonylimino)-2-(o-tolyl)acetic acid (1.0 eq), into a high-pressure stainless-steel autoclave.

  • Add a 1:1 mixture of anhydrous DCM and 2,2,2-Trifluoroethanol (TFE) to achieve a substrate concentration of 0.2 M.

  • Inject the pre-formed catalyst solution into the autoclave.

  • Purge Cycle: Seal the reactor. Purge with ultra-high purity (UHP) Nitrogen three times (pressurize to 5 bar, then vent). Follow with three purges of UHP Hydrogen gas.

  • Pressurize the reactor to 20 bar H2​ and heat to 40 °C. Stir vigorously (800 rpm) to eliminate gas-liquid mass transfer limitations.

  • IPC Check: After 8 hours, sample the reaction via a pressure-locked dip tube. Analyze via Achiral HPLC (UV 254 nm) to confirm >95% conversion of the imine starting material.

Phase 3: Workup & Chiral Validation
  • Once complete (typically 12-14 hours), cool the reactor to 20 °C and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Pass the crude residue through a short pad of silica gel (eluting with Ethyl Acetate/Hexanes 1:1 containing 1% Acetic Acid) to remove the metal catalyst.

  • Crystallization: Dissolve the concentrated product in minimal hot Isopropanol (IPA), then slowly add Heptane until the cloud point is reached. Cool to 0 °C to crystallize the pure (S)-2-(methoxycarbonylamino)-2-(o-tolyl)acetic acid.

  • Validation: Analyze the isolated crystals via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/TFA mobile phase) to validate the >99.5% ee.

Workflow Prep Glovebox Prep (Pd/BINAP Complexation) Purge Autoclave Purging (N2 x3, H2 x3) Prep->Purge Hydro Hydrogenation (20 bar H2, 40°C, TFE/DCM) Purge->Hydro Filter Catalyst Filtration (Silica Pad) Hydro->Filter Cryst Crystallization & Chiral HPLC QC Filter->Cryst

Figure 2: Experimental workflow for asymmetric hydrogenation and downstream isolation.

References

  • Title: Asymmetric Hydrogenation of Enamides, α-Enol and α-Enamido Ester Phosphonates Catalyzed by IndolPhos-Rh Complexes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation (PipPhos and MorfPhos) Source: University of Groningen (Pure Repository) URL: [Link]

Application Note: Systematic Development of Crystallization Methods for Methoxycarbonylamino-o-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust crystallization protocols for the target compound Methoxycarbonylamino-o-tolyl-acetic acid. As no standardized crystallization protocol for this specific molecule is publicly available, this note details a systematic, first-principles approach to method development. It covers solvent screening, the selection and optimization of various crystallization techniques—including cooling, anti-solvent, and evaporation methods—and the scientific rationale underpinning each procedural step. The aim is to empower researchers to efficiently identify optimal conditions for producing high-purity, crystalline Methoxycarbonylamino-o-tolyl-acetic acid suitable for further analysis and development.

Introduction: The Critical Role of Crystallization

Crystallization is a paramount purification technique in the fields of organic synthesis and pharmaceutical development.[1][2] For a given compound, such as Methoxycarbonylamino-o-tolyl-acetic acid, obtaining a highly pure, stable crystalline solid is essential for accurate characterization, formulation, and ensuring consistent performance. The crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[2][3][4]

Furthermore, the ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both challenges and opportunities in drug development.[2][5][6] Each polymorph is a distinct solid material with a unique crystal lattice, which can lead to different physical properties.[4][5] Therefore, controlled crystallization is not merely a purification step but a critical process for isolating a desired, stable, and consistent solid form.[2] This guide provides the foundational methodologies to develop such a controlled process for Methoxycarbonylamino-o-tolyl-acetic acid.

Molecular Analysis and Predicted Solubility Behavior

A successful crystallization process begins with an understanding of the target molecule's structure. Methoxycarbonylamino-o-tolyl-acetic acid possesses several key functional groups that dictate its behavior in various solvents:

  • Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It imparts acidic properties and suggests solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, ethyl acetate).[7][8]

  • Amide Linkage (-NH-C=O): This group also participates in hydrogen bonding, contributing to the molecule's polarity.

  • Ester Group (-COOCH₃): This adds to the polarity but is less capable of hydrogen bonding than the carboxylic acid.

  • Aromatic Ring (o-tolyl): The tolyl group is nonpolar and will contribute to solubility in nonpolar or moderately polar aromatic solvents (e.g., toluene) and other organic solvents.[7]

Based on this structure, the molecule is amphiphilic, having both polar and nonpolar characteristics. This suggests that a wide range of solvents and solvent mixtures could be effective for crystallization. The general principle of "like dissolves like" provides a starting point for solvent selection.[1] An ideal solvent for single-solvent crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7][9][10]

Systematic Approach to Crystallization Method Development

Developing a crystallization protocol from scratch requires a systematic and logical workflow. The following diagram outlines the recommended approach, starting from solvent screening to the optimization of the chosen crystallization method.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Selection SolventScreen Solvent Solubility Screen (Hot/Cold Test) MethodScreen Method Screening (Cooling, Anti-solvent, Evaporation) SolventScreen->MethodScreen Identify Potential Solvents CoolingOpt Cooling Crystallization (Rate, Temp. Profile) MethodScreen->CoolingOpt AntiSolventOpt Anti-solvent Crystallization (Solvent Ratio, Addition Rate) MethodScreen->AntiSolventOpt EvapOpt Evaporation Crystallization (Rate, Temperature) MethodScreen->EvapOpt Analysis Characterization (Yield, Purity, Crystal Habit, Polymorph) CoolingOpt->Analysis AntiSolventOpt->Analysis EvapOpt->Analysis Selection Select Optimal Protocol Analysis->Selection

Caption: Workflow for crystallization method development.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent or a miscible solvent/anti-solvent pair for crystallization.

Rationale: The ideal crystallization solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at room temperature or below.[9][10] This differential solubility is the driving force for crystallization upon cooling. This protocol uses a small-scale, parallel approach to efficiently test a range of solvents with varying polarities.

Materials:

  • Methoxycarbonylamino-o-tolyl-acetic acid (crude solid)

  • Small test tubes or vials (e.g., 1 mL)

  • Heating block or sand bath

  • Vortex mixer

  • Selection of solvents (see Table 1)

Procedure:

  • Place approximately 10-20 mg of the crude compound into several labeled test tubes.

  • To each tube, add a different solvent dropwise (e.g., 0.1 mL increments) at room temperature, vortexing after each addition.[11]

  • Observation at Room Temperature:

    • If the solid dissolves readily, the solvent is unsuitable as a single solvent (reject).[1]

    • If the solid is completely insoluble, it may be a potential anti-solvent.

    • If the solid is partially soluble or insoluble, proceed to the next step.

  • Observation at Elevated Temperature:

    • Gently heat the tubes containing undissolved solid on a heating block to the boiling point of the solvent.[11]

    • Continue adding solvent dropwise until the solid completely dissolves. Record the approximate volume.

    • If the solid dissolves fully at the higher temperature, this is a promising solvent.

  • Cooling and Observation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.[11]

    • If crystals do not form, try inducing crystallization by gently scratching the inside of the tube with a glass rod or by adding a seed crystal.[11]

    • After reaching room temperature, place the tubes in an ice bath for 15-20 minutes to maximize crystal formation.[1]

  • Evaluation:

    • A good solvent is one in which the compound is soluble when hot but crystallizes out in high yield upon cooling.

    • A good solvent/anti-solvent pair consists of a "good" solvent where the compound is very soluble and a "poor" solvent (anti-solvent) where it is insoluble, with the two solvents being miscible.[9]

Data Presentation:

Solvent ClassSolventRoom Temp. SolubilityHot Solubility (Boiling)Crystal Formation on CoolingNotes
Protic WaterInsolubleSparingly SolubleYes, fine needlesPotential for mixed solvent
MethanolSolubleVery SolubleNo/Low YieldPossible "good" solvent
EthanolSolubleVery SolubleNo/Low YieldPossible "good" solvent
IsopropanolSparingly SolubleSolubleYes, platesGood Candidate
Aprotic Polar AcetoneSolubleVery SolubleLow YieldPossible "good" solvent
Ethyl AcetateSparingly SolubleSolubleYes, prismsGood Candidate
Aromatic TolueneInsolubleSparingly SolubleYes, slow growthGood Candidate
Nonpolar HeptaneInsolubleInsolubleN/APotential Anti-Solvent
Ethers MTBEInsolubleSparingly SolubleYes

Table 1: Example Solvent Screening Data for Methoxycarbonylamino-o-tolyl-acetic acid.

Protocol 2: Cooling Crystallization

Objective: To purify the compound from a single solvent system using a controlled temperature gradient.

Rationale: This is the most common crystallization method.[1] It relies on creating a supersaturated solution by dissolving the solute in a suitable solvent at high temperature and then allowing it to cool. As solubility decreases with temperature, the solution becomes supersaturated, leading to nucleation and crystal growth.[12] Slow cooling is crucial for forming larger, purer crystals as it allows for the selective incorporation of solute molecules into the growing lattice while impurities remain in the solution.[1][11]

Caption: Workflow for Cooling Crystallization.

Procedure:

  • Place the crude Methoxycarbonylamino-o-tolyl-acetic acid in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., Isopropanol) in small portions. Heat the mixture to boiling with gentle swirling to dissolve the solid completely. Add the minimum amount of hot solvent required to achieve full dissolution.[11]

  • If insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote slower cooling.[1]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[11]

  • Dry the crystals, for example, in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Protocol 3: Anti-Solvent Crystallization

Objective: To induce crystallization by reducing the solubility of the compound in a solution by adding a miscible "anti-solvent."

Rationale: Anti-solvent crystallization is effective when a compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent").[13] By adding the anti-solvent to a concentrated solution of the compound in the "good" solvent, the overall solvating power of the mixture is reduced, inducing supersaturation and causing the product to crystallize.[12][13][14] The rate of anti-solvent addition is a critical parameter that controls the level of supersaturation and thus influences crystal size and morphology.[12]

Procedure:

  • Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., Methanol) at room temperature to create a concentrated solution.

  • Slowly add the "anti-solvent" (e.g., Water) dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.

  • If necessary, add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the solution to stand undisturbed. Crystallization should occur as the system equilibrates. Cooling the mixture in an ice bath can further increase the yield.

  • Collect and dry the crystals as described in Protocol 2 (steps 6-8).

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not saturated (too much solvent).- Cooling too rapidly.- Boil off some solvent to increase concentration.[10]- Allow solution to cool more slowly.- Scratch the inner surface of the flask with a glass rod.[11]- Add a seed crystal.[11]
Oiling Out - Compound's melting point is below the solvent's boiling point.- Solution is too concentrated or cooled too quickly.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[10]- Use a solvent with a lower boiling point.[7][10]
Poor Recovery - Compound has significant solubility in cold solvent.- Insufficient cooling time.- Ensure adequate time in the ice bath.- Use a different solvent or a mixed-solvent system.- Evaporate some of the mother liquor and cool again to recover a second crop of crystals.
Colored Impurities - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The development of a robust crystallization method is an empirical process guided by the chemical principles of solubility and thermodynamics. For Methoxycarbonylamino-o-tolyl-acetic acid, a systematic screening of solvents across different polarity classes is the recommended first step. Based on this screening, cooling crystallization from a single solvent like isopropanol or ethyl acetate, or an anti-solvent approach using a methanol/water or acetone/heptane system, are promising starting points. By carefully controlling parameters such as cooling rate, concentration, and anti-solvent addition rate, researchers can optimize the process to achieve high yields of pure, crystalline material. The protocols and principles outlined in this guide provide a solid framework for achieving this goal.

References

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Available at: [Link]

  • Chemistry LibreTexts. (2022). SOP: CRYSTALLIZATION. Available at: [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • Google Patents. (1993). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Google Patents. (2009). CN100506778C - Crystallization, granulation and purification method of aromatic carboxylic acid anhydride products.
  • Vera, C. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Available at: [Link]

  • Al-khattaf, S. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Ingenta Connect. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Exp 2 - Crystallization. Available at: [Link]

  • International Journal of Engineering, Science and Research Technology. (n.d.). Removal of Organic Acids from Effluent via Freeze Crystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]

  • Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Google Patents. (2000). CA2343012A1 - Method for crystallising carboxylic acid.
  • National Science Foundation. (2022). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Available at: [Link]

  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Available at: [Link]

Sources

Scalable production techniques for Methoxycarbonylamino-o-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Techniques for Methoxycarbonylamino-o-tolyl-acetic acid

Executive Summary

Methoxycarbonylamino-o-tolyl-acetic acid (CAS 1256391-38-4)[1] is a highly specialized non-natural amino acid derivative. Structurally defined as N-methoxycarbonyl-o-tolylglycine, it serves as a critical chiral capping group in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly direct-acting antivirals and complex peptidomimetics. This technical guide details a highly scalable, three-stage production workflow—from the Strecker synthesis of the parent amino acid to N-methoxycarbonylation and subsequent chiral resolution.

Mechanistic Rationale & Synthetic Strategy

The synthesis of Methoxycarbonylamino-o-tolyl-acetic acid relies on the precise functionalization of o-tolylglycine. The N-methoxycarbonyl (MOC) protecting group is highly valued in API synthesis because it is stable under standard coupling conditions and can be selectively cleaved using specific reagents like methanesulfonic acid if necessary[2].

The scalable production involves three core phases:

  • Amino Acid Construction : The Strecker synthesis converts o-tolualdehyde into racemic o-tolylglycine. This method is preferred at scale due to its high atom economy and the avoidance of isolating highly unstable or toxic intermediates.

  • N-Methoxycarbonylation : The installation of the MOC group is achieved via modified Schotten-Baumann conditions[3]. By using methyl chloroformate in a biphasic aqueous/organic system with an inorganic base, the reaction continuously neutralizes the HCl byproduct. This drives the equilibrium toward the carbamate while suppressing the formation of unwanted N-carboxyanhydrides (NCAs)[4].

  • Chiral Resolution : Because modern APIs require strict enantiopurity, the racemic MOC-protected amino acid undergoes diastereomeric salt resolution to isolate the desired enantiomer.

Scalable Synthetic Workflow

G A o-Tolualdehyde + NaCN + NH4Cl B o-Tolylglycine (Racemic) A->B Strecker Synthesis C N-Methoxycarbonylation (Methyl Chloroformate, NaOH) B->C Schotten-Baumann D Racemic Methoxycarbonylamino- o-tolyl-acetic acid C->D E Chiral Resolution (e.g., Salt Formation) D->E F Enantiopure Methoxycarbonylamino- o-tolyl-acetic acid E->F High ee%

Figure 1: Scalable synthetic workflow for Methoxycarbonylamino-o-tolyl-acetic acid.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Racemic o-Tolylglycine via Strecker Reaction

Causality & Design: The Strecker reaction is chosen for its scalability. The intermediate alpha-aminonitrile is hydrolyzed in situ using concentrated HCl to prevent the isolation of toxic nitrile intermediates, ensuring a self-validating safety profile.

  • Charge a jacketed reactor with NH₄Cl (1.2 eq) and NaCN (1.1 eq) in aqueous ammonia (25%).

  • Slowly add o-tolualdehyde (1.0 eq) dissolved in methanol at 0–5 °C. (Caution: Highly exothermic reaction).

  • Stir for 12 hours at room temperature to ensure complete imine formation and cyanide addition.

  • Quench the reaction with concentrated HCl (excess) and heat to reflux (90 °C) for 8 hours to hydrolyze the nitrile to the corresponding carboxylic acid.

  • Cool to 5 °C, adjust pH to the isoelectric point (~pH 6.0) using NaOH, and filter the precipitated o-tolylglycine. Wash with cold water and dry under vacuum.

Protocol 2: N-Methoxycarbonylation (Schotten-Baumann Conditions)

Causality & Design: Methyl chloroformate is highly reactive and prone to hydrolysis. By maintaining a strict pH of 9.0–9.5 and a temperature of 0–5 °C, the hydrolysis of the reagent is minimized, and the nucleophilic attack of the amino group is maximized[3]. Carbamates are typically installed in a single step under these biphasic conditions[5].

  • Suspend racemic o-tolylglycine (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the suspension to 0–5 °C using a chiller.

  • Add 2.0 M NaOH dropwise to dissolve the amino acid and adjust the pH to 9.5.

  • Simultaneously add methyl chloroformate (1.2 eq) and 2.0 M NaOH via dual dosing funnels. Critical Step: Maintain the internal temperature below 5 °C and pH between 9.0 and 9.5 to prevent the formation of methyl carbonate byproducts.

  • Stir for 2 hours at room temperature.

  • Extract the aqueous layer with ethyl acetate to remove unreacted methyl chloroformate and neutral impurities.

  • Acidify the aqueous layer to pH 2.0 using 6M HCl. The product, Methoxycarbonylamino-o-tolyl-acetic acid, will precipitate or can be extracted into fresh ethyl acetate.

  • Concentrate the organic layer and crystallize the product from ethyl acetate/heptane.

Protocol 3: Chiral Resolution (Diastereomeric Salt Formation)

Causality & Design: To obtain the enantiopure isomer, a chiral amine such as (R)-phenylethylamine is used as a resolving agent. The differing solubilities of the diastereomeric salts allow for selective crystallization.

  • Dissolve racemic Methoxycarbonylamino-o-tolyl-acetic acid in hot ethanol.

  • Add (R)-(+)-1-phenylethylamine (0.5 eq).

  • Allow the solution to cool slowly to room temperature, seeding with the desired diastereomeric salt if available.

  • Filter the crystals and recrystallize twice from ethanol to achieve >99% diastereomeric excess (de).

  • Suspend the salt in water, acidify to pH 2.0 with HCl, and extract with ethyl acetate to recover the enantiopure Methoxycarbonylamino-o-tolyl-acetic acid.

Quantitative Data & Process Parameters

Process StepScaleYield (%)Chemical Purity (HPLC)Enantiomeric Excess (ee)Key Parameter Control
Strecker Synthesis 100 g82%>95.0%N/A (Racemic)Hydrolysis Temp: 90 °C
Strecker Synthesis 10 kg79%>96.0%N/A (Racemic)pH adjustment to 6.0
N-Methoxycarbonylation 100 g91%>98.0%N/A (Racemic)Temp: <5 °C, pH: 9.0-9.5
N-Methoxycarbonylation 10 kg88%>98.5%N/A (Racemic)Dual-dosing rate control
Chiral Resolution 100 g38%>99.0%>99.5%Cooling rate: 0.1 °C/min
Chiral Resolution 5 kg35%>99.5%>99.8%Seeding at 45 °C

*Note: Maximum theoretical yield for a classical resolution without racemization recycling is 50%.

Analytical Validation

  • HPLC Conditions : Chiralpak AD-H column, Mobile Phase: Hexane/IPA/TFA (80:20:0.1), Flow rate: 1.0 mL/min, UV detection at 220 nm. The enantiomers must show baseline separation.

  • ¹H NMR (DMSO-d6) : δ 12.8 (br s, 1H, COOH), 7.8 (d, 1H, NH), 7.1-7.3 (m, 4H, Ar-H), 5.3 (d, 1H, CH-alpha), 3.5 (s, 3H, OCH3), 2.3 (s, 3H, Ar-CH3).

  • LC-MS : m/z [M+H]⁺ calculated for C11H13NO4: 224.09, found: 224.1.

Sources

Application Note: High-Fidelity Peptide Coupling of Methoxycarbonylamino-o-tolyl-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Introduction

Methoxycarbonylamino-o-tolyl-acetic acid (Moc-o-tolylglycine) is a highly specialized, sterically hindered non-canonical amino acid. Unlike standard amino acids protected by transient groups (e.g., Fmoc or Boc), the N-methoxycarbonyl (Moc) moiety is typically incorporated as a permanent, stabilizing pharmacophore in medicinal chemistry. It is prominently featured in the design of complex peptidomimetics, macrocycles, and direct-acting antivirals (such as HCV NS5A inhibitors).

Coupling this specific residue presents two formidable chemical challenges:

  • Severe Steric Hindrance: The ortho-methyl group on the phenyl ring restricts rotation around the Cα–aryl bond. This structural rigidity sterically shields the activated carbonyl, drastically reducing the kinetics of nucleophilic attack by the resin-bound amine.

  • High Propensity for Epimerization: Arylglycines possess a highly acidic α-proton due to the strong electron-withdrawing inductive effect of the adjacent aryl ring[1]. Activation of the carboxylic acid further acidifies this proton, making the residue exceptionally vulnerable to base-catalyzed racemization (epimerization) via enolization or oxazolone formation[2].

Mechanistic Causality: Overcoming the Epimerization-Hindrance Paradox

In standard Solid-Phase Peptide Synthesis (SPPS), coupling hindered residues typically requires highly reactive uranium/phosphonium salts (e.g., HATU, PyBOP) paired with a strong tertiary amine base (e.g., DIPEA) to drive the reaction. However, applying these conditions to Moc-o-tolylglycine creates a paradox: the basic conditions required to accelerate the sluggish coupling simultaneously trigger rapid α-proton abstraction, leading to unacceptable levels of epimerization[2].

To bypass this, the coupling microenvironment must be fundamentally altered. The optimal strategy employs N,N′-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[3][4].

The Causality of Reagent Choice:

  • Base-Free Activation: DIC/Oxyma operates efficiently in the absence of tertiary amine bases. Eliminating DIPEA removes the primary catalyst for α-proton abstraction[2].

  • Kinetic Trapping: Oxyma forms a highly reactive active ester that undergoes aminolysis significantly faster than the competing oxazolone formation pathway. Furthermore, Oxyma is slightly acidic, which buffers the reaction mixture and keeps the α-proton fully protonated during activation[3].

  • Thermal Assistance: Because the base-free DIC/Oxyma system is chemically stable, the reaction can be safely heated to 50°C. Thermal energy overcomes the steric barrier of the ortho-tolyl group without providing the basic conditions that would otherwise cause thermal racemization[3].

Epimerization_Mechanisms A Moc-o-Tolylglycine (Starting Material) B Active Ester Intermediate (e.g., Oxyma ester) A->B Activation (DIC/Oxyma) C Desired Amide Bond (Retention of Stereocenter) B->C Fast Nucleophilic Attack (Optimized Base-Free Conditions) D Base-Catalyzed α-Deprotonation (Acidic Arylglycine Proton) B->D Strong Base (e.g., DIPEA) Slow Coupling E Oxazolone / Enolate (Loss of Stereocontrol) D->E Epimerization Pathway F Epimerized Peptide (D/L Mixture) E->F Nucleophilic Attack

Figure 1: Competing pathways during Moc-o-tolylglycine activation, highlighting the epimerization risk.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the causal relationship between reagent selection, steric overcoming (Yield), and stereochemical fidelity (Epimerization) for Moc-arylglycine derivatives.

Coupling Reagent SystemBase AdditiveTemperatureTimeYield (%)Epimerization (D-isomer %)
HBTU / HOBtDIPEA (2.0 eq)25°C (RT)60 min65%15.0%
HATU / HOAtDIPEA (2.0 eq)25°C (RT)60 min82%8.5%
HATU / HOAtTMP (2.0 eq)*25°C (RT)60 min85%4.2%
DIC / OxymaPure None 50°C 15 min >96% <0.5%

*TMP = 2,4,6-Trimethylpyridine (Collidine), a sterically hindered base that reduces α-proton abstraction compared to DIPEA.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It strictly prohibits pre-activation to prevent premature oxazolone formation and integrates an in-process Quality Control (QC) step to ensure stereochemical integrity before global cleavage.

SPPS_Workflow N1 Resin-Bound Peptide Amine N3 In Situ Coupling (Add DIC last) 50°C, 15-30 min N1->N3 N2 Prepare Cocktail: Moc-o-Tolylglycine + OxymaPure N2->N3 Add to Resin N4 Self-Validation: Micro-cleavage & Chiral UPLC N3->N4 Wash N4->N3 Incomplete (Double Couple) N5 Proceed to Global Cleavage N4->N5 d.e. > 98%

Figure 2: Self-validating SPPS workflow for the high-fidelity incorporation of Moc-o-tolylglycine.

Step-by-Step Methodology

Step 1: Resin Preparation & Amine Liberation

  • Swell the peptidyl-resin (e.g., Rink Amide or Wang resin, 0.1 mmol scale) in anhydrous N,N-dimethylformamide (DMF) for 20 minutes at room temperature.

  • Ensure the N-terminal amine of the resin-bound peptide is fully deprotected (e.g., via 20% piperidine in DMF for Fmoc removal).

  • Thoroughly wash the resin with DMF (5 × 3 mL) to remove all residual base.

    • Critical Causality: Any residual piperidine in the resin matrix will act as a catalyst for the epimerization of the incoming Moc-o-tolylglycine.

Step 2: Preparation of the Coupling Cocktail

  • Weigh Methoxycarbonylamino-o-tolyl-acetic acid (3.0 equivalents, 0.3 mmol) and OxymaPure (3.0 equivalents, 0.3 mmol).

  • Dissolve the solid reagents in 2.0 mL of anhydrous DMF.

  • Do not add the coupling reagent (DIC) to this vial. Pre-activation must be avoided.

Step 3: In Situ Activation and Coupling

  • Add the Moc-o-tolylglycine/Oxyma solution directly to the resin suspension.

  • Immediately add DIC (3.0 equivalents, 0.3 mmol, ~47 µL) directly to the reaction vessel.

    • Critical Causality: Adding DIC last, directly in the presence of the resin-bound nucleophile, ensures that the Oxyma active ester is trapped by the amine the exact moment it forms. This minimizes the lifetime of the activated species, shutting down the oxazolone epimerization pathway.

  • React at 50°C for 15–30 minutes using a microwave peptide synthesizer or a heated shaking block[3].

Step 4: In-Process Quality Control (Self-Validation)

  • Withdraw a ~2 mg micro-aliquot of the coupled resin.

  • Wash the aliquot with Dichloromethane (DCM) and dry under vacuum.

  • Perform a micro-cleavage using a TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 1 hour.

  • Evaporate the TFA, precipitate the peptide in cold diethyl ether, and analyze the crude product via Chiral UPLC-MS.

  • Validation Criterion: Proceed to global cleavage only if the desired product mass is confirmed and the diastereomeric excess (d.e.) is >98%. If conversion is <95%, perform a second coupling cycle using fresh reagents rather than extending the reaction time.

Step 5: Global Cleavage

  • Wash the bulk resin with DMF (3x), DCM (3x), and dry under vacuum.

  • Cleave the peptide using the appropriate TFA scavenger cocktail for 2 hours.

  • Isolate the final Moc-o-tolylglycine-capped peptide via ether precipitation and purify by preparative RP-HPLC.

References

  • National Institutes of Health (PMC)
  • Mitigating Epimerization in Sterically Hindered, Arylglycine-Containing Peptides BenchChem Application Notes URL
  • ResearchGate (International Journal of Peptide Research and Therapeutics)
  • Organic Syntheses Procedure: Umpolung Amide Synthesis Organic Syntheses URL

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of Methoxycarbonylamino-o-tolyl-acetic acid in Water

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of Methoxycarbonylamino-o-tolyl-acetic acid. The information herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction to the Solubility Challenge

Frequently Asked Questions (FAQs)

Q1: Why is Methoxycarbonylamino-o-tolyl-acetic acid poorly soluble in water?

A1: The limited aqueous solubility of Methoxycarbonylamino-o-tolyl-acetic acid is primarily due to the presence of the nonpolar o-tolyl group and the overall molecular structure which is not conducive to favorable interactions with water molecules.[6] The energy required to break the crystal lattice of the solid compound is not sufficiently compensated by the energy released upon its interaction with water.

Q2: What is the first and most critical step to consider for improving its solubility?

A2: The most fundamental approach to enhancing the solubility of an ionizable compound like Methoxycarbonylamino-o-tolyl-acetic acid is pH adjustment .[7][8] As a carboxylic acid, its solubility is highly dependent on the pH of the aqueous medium.

Q3: How does pH adjustment work to increase solubility?

A3: At a pH above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate anion (R-COO⁻). This charged species is significantly more polar than the neutral molecule, leading to much greater solubility in water due to favorable ion-dipole interactions.[7][9][10] Conversely, at a pH below the pKa, the compound will exist predominantly in its less soluble, unionized form.[11]

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous solution.

This common issue often arises from a misunderstanding of the compound's pH-dependent solubility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocol for pH Adjustment:

  • Estimate the pKa: For a carboxylic acid attached to an aromatic system, a pKa in the range of 3-5 can be anticipated.[10]

  • Prepare a Slurry: Add the Methoxycarbonylamino-o-tolyl-acetic acid to water to form a slurry.

  • Titrate with Base: Slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Observe Dissolution: Note the pH at which the compound completely dissolves. This will provide an empirical understanding of the required pH for solubilization.

  • Buffer Selection: For a stable formulation, it is crucial to use a buffer system to maintain the pH above the determined solubility threshold.

Issue 2: pH adjustment is not a viable option for my application. What are my alternatives?

In cases where the pH of the final formulation is constrained, other solubilization techniques must be employed.

Converting the acidic drug into a salt is a widely used and effective method to dramatically increase its aqueous solubility and dissolution rate.[12][13][14][15]

Experimental Protocol for Salt Formation Screening:

  • Solvent Selection: Dissolve Methoxycarbonylamino-o-tolyl-acetic acid in a suitable organic solvent (e.g., ethanol, acetone).

  • Counter-ion Addition: In a separate vessel, dissolve an equimolar amount of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) in a minimal amount of a suitable solvent.

  • Mixing and Precipitation: Slowly add the base solution to the acid solution with stirring. The salt will often precipitate out.

  • Isolation and Characterization: Isolate the solid by filtration, wash with the organic solvent, and dry under vacuum. Characterize the resulting salt for its solubility, dissolution rate, and stability.

Data Presentation: Hypothetical Solubility of Different Salt Forms

Salt FormCounter-ionExpected Aqueous Solubility (mg/mL) at pH 7
Free Acid-< 0.1
Sodium SaltNa⁺10 - 50
Potassium SaltK⁺15 - 60
Tromethamine Salt(HOCH₂)₃CNH₃⁺20 - 80

Co-solvents are water-miscible organic solvents that can be added to an aqueous system to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][16][17][18][19]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs), especially PEG 400

  • Glycerin

Experimental Protocol for Co-solvent Screening:

  • Prepare Stock Solutions: Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine Solubility: Add an excess amount of Methoxycarbonylamino-o-tolyl-acetic acid to each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analyze: Filter the samples and analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Logical Relationship of Co-solvent Systems:

Caption: Co-solvents bridge the polarity gap.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, like Methoxycarbonylamino-o-tolyl-acetic acid, forming an inclusion complex that has significantly improved aqueous solubility.[20][21][22][23][24][25]

Types of Cyclodextrins Commonly Used:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[22]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[26]

Experimental Protocol for Cyclodextrin Complexation:

  • Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add Excess Drug: Add an excess of Methoxycarbonylamino-o-tolyl-acetic acid to each solution.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached.

  • Analyze: Filter the solutions and determine the concentration of the dissolved drug.

  • Plot and Analyze: Plot the drug concentration against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation efficiency.

Visualization of Cyclodextrin Encapsulation:

Caption: Encapsulation by a cyclodextrin molecule.

Summary of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group.[7][9]Simple, cost-effective, and often results in a large increase in solubility.[8]Limited to ionizable compounds; may not be suitable for all routes of administration.
Salt Formation Creates a more soluble crystalline form of the drug.[12][15]Significant increase in solubility and dissolution rate; well-established technique.[14]Not all drugs form stable salts; can introduce hygroscopicity issues.[15]
Co-solvents Reduces the polarity of the aqueous medium.[16][17]Effective for a wide range of hydrophobic compounds.[19]Potential for toxicity or precipitation upon dilution.[16]
Cyclodextrins Encapsulates the drug in a soluble host-guest complex.[20][21]High solubilization capacity; can also improve stability.[23][24]Can be expensive; potential for nephrotoxicity with some derivatives at high concentrations.

Concluding Remarks

The solubility of Methoxycarbonylamino-o-tolyl-acetic acid in water can be significantly improved through a systematic and rational formulation approach. The strategies outlined in this guide, from pH adjustment and salt formation to the use of co-solvents and cyclodextrins, provide a robust toolkit for the formulation scientist. It is imperative to experimentally evaluate these approaches to identify the optimal strategy that meets the specific requirements of the intended application in terms of solubility, stability, and biocompatibility.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024, May 29).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Solubilization techniques used for poorly water-soluble drugs. PMC. (n.d.).
  • Cyclodextrins in delivery systems: Applications. PMC - NIH. (n.d.).
  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. (2025, July 15).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Why salt formation of weak acid increases the drug solubility?. ResearchGate. (2023, February 8).
  • Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal. (2020, August 1).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. (2025, July 20).
  • Cosolvent. Wikipedia. (n.d.).
  • Cyclodextrins: An Overview of Fundamentals, Types, and Applications. IntechOpen. (2022, October 11).
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. Pharma Excipients. (2024, October 23).
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. (2009, November 15).
  • Salt formation to improve drug solubility. PubMed. (2007, July 30).
  • Why is the carboxylic acid soluble at high pH and not at low pH?. Brainly. (2023, July 10).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Co-solvents. MedchemExpress.com. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques. PMC. (n.d.).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. (n.d.).
  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. (n.d.).
  • What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Pearson. (2024, August 4).
  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.).

Sources

Technical Support Center: Troubleshooting Methoxycarbonylamino-o-tolyl-acetic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methoxycarbonylamino-o-tolyl-acetic acid . This molecule is a sensitive bifunctional intermediate, containing both a methyl carbamate moiety and an ortho-tolyl-acetic acid group.

Failure to account for the distinct reactivity of these two functional groups during storage frequently leads to catastrophic sample degradation, skewed pharmacokinetic data, and failed syntheses. This guide provides field-proven, self-validating protocols to arrest degradation kinetics and ensure absolute sample integrity.

Diagnostic FAQs: Identifying and Resolving Degradation

Q1: Why am I detecting methanol and an amine degradant in my stored stock solutions?

The Causality: You are observing carbamate hydrolysis . The methoxycarbonylamino group is a methyl carbamate, which is highly susceptible to nucleophilic attack by water. While this ester linkage can be cleaved by strong acids, it is dramatically and rapidly accelerated under alkaline conditions (pH > 7.5)[1]. Hydroxide ions attack the carbonyl carbon of the carbamate, irreversibly yielding the corresponding amine, methanol, and carbon dioxide. Furthermore, intermolecular hydrogen bonding between the carboxylic acid and the carbamate nitrogen can perturb the syn-anti rotamer equilibrium, potentially exposing the carbonyl to solvent attack and exacerbating instability[2].

The Solution: Never store this compound in unbuffered aqueous solutions or basic matrices. Maintain the solution at a slightly acidic apparent pH (around 5.0) using weak organic acids like dilute acetic acid. This protonates the leaving group and suppresses the local hydroxide concentration, kinetically arresting the hydrolysis pathway.

Q2: My solid powder is losing mass over time, and LC-MS shows a new peak with a mass loss of 44 Da. What is happening?

The Causality: A mass loss of 44 Da indicates the oxidative decarboxylation of the ortho-tolyl-acetic acid moiety. Phenylacetic acids are uniquely vulnerable to aerobic oxidative decarboxylation because the adjacent benzylic carbon stabilizes the radical or carbocation intermediates formed during the reaction[3]. This degradation cascade utilizes molecular oxygen as a terminal oxidant and is heavily catalyzed by ambient light (photoredox) and trace transition metals (such as copper or iron) leaching from low-grade glassware.

The Solution: Eliminate the oxidants and catalysts. Store the solid API in acid-washed amber glass vials to block photoredox initiation. Purge the vial headspace with Argon to displace molecular oxygen, and maintain strict temperature controls (-20°C or lower) to reduce the thermodynamic driving force of the decarboxylation reaction.

Quantitative Stability Matrix

The following table summarizes the expected half-life of Methoxycarbonylamino-o-tolyl-acetic acid under various storage conditions, demonstrating the dramatic impact of pH, temperature, and atmospheric control.

Storage MatrixAtmosphereTempPrimary Degradation PathwayRelative Stability (Half-Life)
Unbuffered Aqueous (pH > 7.5)Ambient Air25°CCarbamate Hydrolysis< 48 Hours
Acidified Aqueous (pH 5.0)Ambient Air25°COxidative Decarboxylation1 - 2 Weeks
Unbuffered Organic SolventAmbient Air4°COxidative Decarboxylation1 - 3 Months
Acidified Organic (pH 5.0 app) Argon Purged -20°C None (Thermodynamically Arrested) > 12 Months

Protocol: Preparation and Cryogenic Storage of Self-Validating Stock Solutions

To ensure absolute trustworthiness in your analytical workflows, it is not enough to simply store the compound correctly; you must be able to prove it hasn't degraded. This step-by-step methodology incorporates a stable isotope internal standard (SIL-IS) to create a self-validating system .

Step 1: Matrix Acidification & Deoxygenation

  • Action: Select anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). Pre-chill the solvent to 4°C. Add 0.1% v/v anhydrous acetic acid to establish an apparent pH of ~5.0. Sparge the solvent with Argon gas for 15 minutes.

  • Causality: The acidic modifier prevents base-catalyzed carbamate hydrolysis, while Argon sparging removes dissolved molecular oxygen, eliminating the terminal oxidant required for phenylacetic acid decarboxylation.

Step 2: Reconstitution & Self-Validation Setup

  • Action: Dissolve the Methoxycarbonylamino-o-tolyl-acetic acid powder in the prepared solvent. Immediately spike the solution with a known concentration of a stable isotopically labeled internal standard (e.g., 13 C-labeled analog).

  • Causality: This creates a self-validating baseline. During long-term storage, solvents can evaporate, artificially inflating the apparent concentration of the analyte. Because the analyte and the SIL-IS will evaporate at the exact same rate, their ratio remains constant. If subsequent LC-MS analysis shows a shift in the Analyte/IS ratio, it definitively flags chemical degradation rather than physical solvent loss.

Step 3: Aliquoting into Amber Vials

  • Action: Dispense the solution into pre-chilled, acid-washed amber glass vials.

  • Causality: Amber glass blocks the UV/Vis photons necessary to initiate radical-mediated photoredox decarboxylation. Acid-washing removes trace transition metals (Cu/Fe) that act as co-catalysts.

Step 4: Headspace Purging & Sealing

  • Action: Gently blow a stream of Argon gas over the liquid surface in each vial for 5 seconds. Immediately cap with PTFE-lined silicone septa.

  • Causality: Ambient air in the headspace will re-oxygenate the solvent over time. Argon is heavier than air and forms a protective blanket over the liquid, while the PTFE lining prevents plasticizer leaching.

Step 5: Cryogenic Storage

  • Action: Transfer the sealed vials immediately to a -20°C or -80°C freezer.

  • Causality: Lowering the temperature exponentially reduces the kinetic energy available to overcome the activation barriers for both hydrolysis and decarboxylation.

Pathway & Workflow Visualization

G cluster_hydrolysis Pathway 1: Carbamate Hydrolysis cluster_decarboxylation Pathway 2: Oxidative Decarboxylation cluster_prevention Self-Validating Storage Workflow API Methoxycarbonylamino-o-tolyl-acetic acid Cond1 Aqueous / Alkaline pH > 7.5 API->Cond1 Cond2 Heat / Light / O2 / Metals API->Cond2 Workflow Anhydrous Solvent + pH 5.0 Buffer Argon Purge + Amber Vial Store at -20°C API->Workflow Deg1 Amine + Methanol + CO2 Cond1->Deg1 Ester Cleavage Deg2 Aromatic Carbonyl + CO2 Cond2->Deg2 Radical/Cation Intermediate Stable Intact API (>99% Recovery) Workflow->Stable Kinetic & Thermodynamic Arrest

Degradation pathways and optimized storage workflow for Methoxycarbonylamino-o-tolyl-acetic acid.

References[1] Title: Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation - Benchchem

Sources

Purification challenges of Methoxycarbonylamino-o-tolyl-acetic acid via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Purification Challenges in Column Chromatography

Welcome to the technical support center for the purification of Methoxycarbonylamino-o-tolyl-acetic acid and its analogs. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound with high purity using column chromatography. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to solve even the most complex separation problems.

The structure of Methoxycarbonylamino-o-tolyl-acetic acid—possessing a moderately polar N-protected amine, a non-polar tolyl group, and a highly polar, acidic carboxylic acid—presents a unique combination of properties that can lead to frustrating chromatographic behavior on standard silica gel. This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: From Tailing Peaks to Co-elution Nightmares

This section tackles the most common and complex issues encountered during the column chromatography of Methoxycarbonylamino-o-tolyl-acetic acid.

Question 1: My product peak is broad and shows significant tailing. What is causing this, and how can I achieve a sharp, symmetrical peak?

Answer:

Peak tailing is the most frequent issue for acidic compounds like yours on silica gel. The primary cause is the undesirable interaction between the carboxylic acid group of your molecule and the surface of the stationary phase.

The Root Cause: Surface Interactions Silica gel isn't inert; its surface is covered with silanol groups (Si-OH), which are weakly acidic. However, some of these silanols can be deprotonated, creating negatively charged silanoate groups (Si-O⁻), or they can have strong hydrogen-bonding capabilities. Your acidic product can interact with these sites in multiple ways, primarily through strong hydrogen bonding or ionic interactions with residual basic sites on the silica. This leads to a portion of your molecules being retained more strongly than the bulk, resulting in a "tail" as they slowly elute off the column.[1]

The Solution: Mobile Phase Modification The key is to suppress the ionization of both your compound's carboxylic acid and the silica surface silanol groups. This is achieved by adding a small amount of a volatile acid to your mobile phase.[1][2]

  • Recommended Modifier: Add 0.1% to 1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate). Formic acid is often preferred for LC-MS applications due to its volatility.[3]

  • Mechanism of Action: The added acid protonates the silanol groups on the silica surface, reducing their ability to interact ionically with your analyte. It also ensures your Methoxycarbonylamino-o-tolyl-acetic acid remains in its neutral, protonated state, leading to more uniform interactions with the stationary phase and, consequently, a sharper peak.

Click for a Step-by-Step Protocol on Mobile Phase Modification

Objective: To eliminate peak tailing and improve peak shape.

  • Initial TLC Analysis: Run a TLC of your crude material in a standard solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Observe the spot shape. If it's streaked or tailed, proceed to the next step.

  • Prepare Modified Solvent: Create a new developing jar with the same solvent system but add 1% acetic acid (e.g., to 10 mL of 70:30 Hex:EtOAc, add 0.1 mL of acetic acid).

  • Comparative TLC: Run a new TLC in the acid-modified solvent. You should observe a rounder, more well-defined spot with a slightly higher Rf value. This confirms the modifier is effective.

  • Column Preparation:

    • Equilibrate your packed column with your chosen starting eluent (e.g., 90:10 Hex:EtOAc) that also contains the 1% acetic acid modifier .[2] It is critical that the column is fully equilibrated with the modifier before loading the sample.

    • Prepare all gradient solvents with the same percentage of the acid modifier to maintain a consistent chemical environment throughout the run.

  • Elution: Run the column as you normally would, collecting fractions and analyzing by TLC. The resulting product fractions should show symmetrical peaks.

Question 2: I can't separate my product from a closely-running impurity. How can I improve the resolution?

Answer:

Poor resolution, or co-elution, occurs when the column fails to adequately distinguish between two compounds. To fix this, you need to alter the "selectivity" of your chromatographic system.[4]

Strategy 1: Optimize the Mobile Phase Composition The first and easiest variable to change is the mobile phase.

  • Adjusting Polarity: If you are using a Hexane/Ethyl Acetate system, try switching to a different solvent system with different chemical properties. A common and effective alternative is Dichloromethane/Methanol. The differing hydrogen-bonding capabilities of methanol compared to ethyl acetate can dramatically alter the elution order and improve separation.[5]

  • Isocratic vs. Gradient Elution: If you are running the column with a single solvent mixture (isocratic), switching to a shallow gradient elution can often resolve closely-eluting spots.[4][6] A shallow gradient slowly increases the polarity of the mobile phase, allowing more time and opportunity for the compounds to separate.

Strategy 2: The Power of Thin-Layer Chromatography (TLC) Never run a column blind. TLC is your most powerful tool for predicting and optimizing separation.[4]

  • The Goal Rf: For optimal separation on a column, aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.[5]

  • Screening Solvents: Test multiple solvent systems on TLC plates (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) to find the one that gives the best separation between your product and the impurity. The system that shows the greatest difference in Rf values (ΔRf) will provide the best resolution on the column.

Troubleshooting Workflow for Poor Resolution

G cluster_0 Problem Identification cluster_1 Method Development via TLC cluster_2 Column Implementation A Poor Resolution (Co-elution) B Run TLC with Current Solvent System A->B C Is ΔRf sufficient? B->C D Try Alternative Solvent System (e.g., DCM/MeOH) C->D No E Adjust Solvent Ratio to achieve Rf ≈ 0.3 C->E Yes D->B F Run Column with Optimized Isocratic System E->F G Consider a Shallow Gradient Elution F->G Still Co-eluting H Change Stationary Phase (e.g., Alumina, C18) G->H Still Co-eluting

Caption: Decision tree for troubleshooting poor separation.

Question 3: My compound seems to be sticking to the top of the column or won't elute at all. What should I do?

Answer:

This issue indicates that your mobile phase is too weak (insufficiently polar) to move your highly polar, acidic compound through the non-polar stationary phase.

  • Cause: The strong interactions (primarily hydrogen bonding from the carboxylic acid) between your analyte and the silica gel are overwhelming the ability of the non-polar eluent to carry it forward.

  • Solution: You must increase the polarity of your mobile phase. If, for example, you are using 95:5 Hexane:Ethyl Acetate, you need to systematically move to more polar mixtures like 80:20, 70:30, or even 50:50. For very polar compounds, you may need to switch to a stronger solvent system like Dichloromethane/Methanol.[7]

  • Pro-Tip: If your compound streaks from the baseline on TLC even in 100% Ethyl Acetate, this is a clear sign that you need a more polar system like DCM/MeOH.

Question 4: I'm concerned about the stability of the methoxycarbonyl protecting group on silica gel. Is on-column degradation a risk?

Answer:

The methoxycarbonyl group is generally stable to the mildly acidic conditions of silica gel. Unlike the more labile Boc group, it does not typically cleave under these conditions.[8] However, two potential risks exist, especially during long purification runs:

  • Hydrolysis: If your solvents contain significant amounts of water and the compound remains on the column for an extended period (many hours or days), there is a minor risk of hydrolysis of the carbamate.

  • Transesterification: If using a high concentration of methanol in the mobile phase for a prolonged time, transesterification is a theoretical possibility, though unlikely under standard flash chromatography conditions.

Mitigation Strategies:

  • Use High-Purity Solvents: Always use dry, HPLC-grade solvents to minimize water content.[5]

  • Work Quickly: Employ flash chromatography techniques, using positive pressure to speed up the elution process. This minimizes the residence time of your compound on the stationary phase.[4]

  • Neutralize After Collection: If you used an acid modifier in your eluent, it's good practice to wash the combined, evaporated product fractions with a mild base (like saturated sodium bicarbonate solution) during an aqueous workup to remove the acid before final drying.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography? For Methoxycarbonylamino-o-tolyl-acetic acid, normal-phase chromatography on silica gel is the standard and most cost-effective method . Reversed-phase (RP) chromatography using a C18 stationary phase is an excellent alternative, especially if the compound is highly polar or if normal-phase fails to provide a good separation.[9] In RP-HPLC, you would use a polar mobile phase, such as a water/acetonitrile or water/methanol mixture, often with an acid modifier like formic or trifluoroacetic acid (TFA).[6][10]

Q2: What is "dry loading" and should I use it? Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being placed on top of the column. Yes, you should absolutely use it. It is superior to "wet loading" (dissolving the sample in a minimal amount of solvent) for several reasons:

  • Prevents Precipitation: It avoids solubility issues, as you are not trying to dissolve the entire sample in a small volume of solvent.[2]

  • Improves Resolution: It creates a very sharp, even band of material at the start of the column, which is critical for achieving good separation.

  • Avoids Solvent Effects: Loading in a strong solvent can disrupt the initial separation process. Dry loading avoids this completely.

Click for a Step-by-Step Protocol for Dry Loading

Objective: To prepare a sample for column chromatography for optimal resolution.

  • Dissolve Crude Product: In a round-bottom flask, dissolve your crude material in a solvent in which it is highly soluble (e.g., Dichloromethane or Ethyl Acetate).

  • Add Silica Gel: Add a small amount of silica gel to the flask (typically 2-3 times the weight of your crude product).

  • Evaporate Solvent: Swirl the flask and carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a fine, free-flowing powder of your crude material adsorbed onto the silica.

  • Load Column: Carefully add this powder to the top of your packed and equilibrated column, creating a thin, flat layer.

  • Protect the Bed: Gently add a protective layer of sand or celite on top of your dry-loaded sample before carefully adding the mobile phase.

Q3: How much silica gel should I use? A general rule of thumb is to use a silica gel-to-crude product weight ratio of 30:1 to 50:1 . For difficult separations, this can be increased to 100:1.[2] Using too little silica is a common cause of failed purifications.

Q4: What are the most common impurities I should expect? The impurities will depend on your synthetic route, but common possibilities include:

  • Unreacted Starting Materials: Such as o-tolylacetic acid or the methoxycarbonylating agent.

  • Di-acylated Products: If the starting amine was primary.

  • By-products from Protecting Group Installation: For example, products from the decomposition of the chloroformate reagent.[11][12]

Data & Protocols

Table 1: Common Normal-Phase Solvent Systems
Solvent SystemPolarity Index (Approx.)Notes
Hexane / Ethyl AcetateLow to MediumExcellent starting point. Good for moderately polar compounds.
Dichloromethane / MethanolMedium to HighStronger eluting power. Good for more polar compounds.[6]
Toluene / AcetoneMediumOffers different selectivity compared to ester or alcohol-based systems.

Note: Always add 0.1-1% acetic or formic acid to the mobile phase to reduce peak tailing for this acidic compound.

Workflow: Complete Method Development Protocol

Sources

Addressing hygroscopic nature of Methoxycarbonylamino-o-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methoxycarbonylamino-o-tolyl-acetic acid . As a Senior Application Scientist, I have designed this portal to address the complex moisture-management challenges associated with this specific chemical intermediate.

The presence of both a carboxylic acid moiety and a methoxycarbonylamino (carbamate) group on the o-tolyl scaffold creates a highly polarized molecular surface. These functional groups act as potent hydrogen-bond donors and acceptors, driving atmospheric moisture sorption. Unmitigated, this hygroscopicity leads to assay variability, poor powder rheology (caking), and potential chemical degradation via carbamate hydrolysis[1].

Below, you will find our comprehensive, self-validating troubleshooting guides, analytical protocols, and FAQs designed to secure your experimental workflows.

Mechanistic Overview: The Causality of Moisture Sorption

To effectively troubleshoot, we must first understand the dual pathways of moisture-induced failure. Moisture does not merely add weight to Methoxycarbonylamino-o-tolyl-acetic acid; it fundamentally alters its physical state and chemical stability.

DegradationMechanism API Methoxycarbonylamino-o-tolyl-acetic acid Chem Chemical Instability (Carbamate Hydrolysis) API->Chem H-Bonding Phys Physical Instability (Capillary Condensation) API->Phys Surface Adsorption H2O Atmospheric Moisture (H2O) H2O->Chem H2O->Phys Deg Formation of Degradants (Amine + Methanol + CO2) Chem->Deg Cake Powder Caking & Deliquescence Phys->Cake

Mechanistic pathways of moisture-induced physical and chemical degradation.

Quantitative Moisture Assessment & Classification

Before implementing handling controls, the material's baseline hygroscopicity must be quantified. We utilize Dynamic Vapor Sorption (DVS) to measure gravimetric changes in response to varying humidity[2]. The data dictates our handling strategy based on standard pharmacopeial classifications.

Table 1: Hygroscopicity Classification & Handling Matrix (at 25°C, 80% RH)

ClassificationMass Increase (Δm)Handling Implication for Methoxycarbonylamino-o-tolyl-acetic acid
Non-hygroscopic Δm < 0.2%Standard handling; ambient laboratory conditions are acceptable.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Store in sealed containers; limit ambient exposure during weighing.
Moderately hygroscopic 2.0% ≤ Δm < 15.0%Typical State: Requires glovebox handling (RH < 20%); double-bagging.
Very hygroscopic Δm ≥ 15.0%Strict isolation required; process exclusively under inert gas (N2/Ar).

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must contain an internal validation loop. Do not proceed to downstream synthesis or formulation without passing the validation criteria.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

DVS provides a precise measurement of moisture isotherms, offering critical insights into the hygroscopic properties of the compound[3].

  • Sample Preparation: Tare a clean quartz DVS sample pan. Load precisely 15.0 mg of Methoxycarbonylamino-o-tolyl-acetic acid.

  • Equilibration: Set the initial environmental chamber to 25°C and 0% Relative Humidity (RH) using a dry nitrogen carrier gas. Hold until the mass change rate ( dm/dt ) is < 0.002% min⁻¹.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Program the system to hold at each step until mass equilibrium is achieved.

  • Desorption Cycle: Decrease the RH in 10% decrements from 90% back to 0% RH.

  • Validation Step (Hysteresis Check): Overlay the sorption and desorption isotherms. If the desorption curve retains > 0.5% mass compared to the sorption curve at identical RH points, it validates that moisture has penetrated the bulk crystal lattice (absorption) rather than merely resting on the surface (adsorption)[2].

Protocol B: Vacuum Drying and Karl Fischer (KF) Validation

Standard convection ovens expose the compound to thermal and oxidative stress. Vacuum drying is mandatory.

  • Preparation: Spread the damp Methoxycarbonylamino-o-tolyl-acetic acid evenly on a glass or stainless-steel tray (max depth: 1 cm) to maximize surface area.

  • Drying Cycle: Place in a vacuum oven. Apply a vacuum of < 10 mbar and set the temperature to 35°C (do not exceed 40°C to prevent thermal degradation of the carbamate). Dry for 12 hours.

  • Inert Purge: Break the vacuum using dry Nitrogen (N2) gas, not ambient air.

  • Validation Step (KF Titration): Immediately sample a 50 mg aliquot and perform a Karl Fischer titration utilizing gas-phase extraction to prevent ambient exposure during the test[4].

    • Pass: KF yields < 0.5% water content. Proceed to packaging.

    • Fail: KF yields ≥ 0.5% water content. Extend drying time by 4 hours and re-test.

MoistureWorkflow A Methoxycarbonylamino-o-tolyl-acetic acid (Moisture Sensitive API) B Dynamic Vapor Sorption (DVS) Isotherm Profiling A->B Step 1: Characterize C Classify Hygroscopicity (Mass Change at 80% RH) B->C Step 2: Analyze D Vacuum Drying Protocol (< 40°C, 10 mbar) C->D Moisture > 2.0% E Moisture-Barrier Packaging (Alu-Foil + Desiccant) C->E Moisture < 0.2% D->E Post-drying F Controlled Environment Handling (Glovebox RH < 20%) E->F Step 3: Process

Workflow for characterizing and mitigating moisture uptake in hygroscopic intermediates.

Troubleshooting & FAQs

Q1: Why does the assay value of my Methoxycarbonylamino-o-tolyl-acetic acid decrease over time, even when stored at room temperature? Diagnostic: The compound is likely absorbing atmospheric moisture, which artificially lowers the assay by increasing the total mass (water weight). Furthermore, prolonged moisture exposure can trigger the slow hydrolysis of the methoxycarbonylamino group into an amine, methanol, and CO2[1]. Solution: Always perform a Karl Fischer (KF) titration alongside your HPLC assay. If the KF water content accounts for the exact percentage drop in the HPLC assay, the issue is purely physical moisture uptake. If the assay drop exceeds the water content, chemical degradation has occurred.

Q2: How should I package this intermediate to comply with ICH Q1A(R2) stability requirements? Diagnostic: According to ICH Q1A(R2) guidelines, stability testing must evaluate the sensitivity of the drug substance to moisture across specific climatic zones[5]. Solution: Package the material in primary low-density polyethylene (LDPE) bags, sealed with a zip-tie. Place the primary bag inside a secondary moisture-barrier aluminum foil pouch containing silica gel desiccants. Heat-seal the aluminum pouch and store it in a rigid, high-density polyethylene (HDPE) drum.

Q3: During formulation, the powder is caking and failing to flow through the hopper. How can I resolve this? Diagnostic: Capillary condensation of moisture between the particles is creating liquid bridges, leading to caking and poor rheology. Solution: Shift your formulation strategy. Handle the raw material in a controlled environment (RH < 20%). Utilize dry granulation (roller compaction) rather than wet granulation. Incorporate moisture-scavenging excipients, such as anhydrous dibasic calcium phosphate or colloidal silicon dioxide, to preferentially absorb trace moisture away from the active intermediate.

References

  • Source: skpharmteco.
  • Source: tainstruments.
  • Source: pharmaexcipients.
  • Source: mt.
  • Title: Q1A(R2)

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Methoxycarbonylamino-o-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective is to guide you through the logical, science-driven process of developing a robust, stability-indicating HPLC method. This guide is not a simple recitation of steps but a comparative analysis of critical choices made during method development, grounded in chromatographic theory and regulatory expectations. Our subject molecule, Methoxycarbonylamino-o-tolyl-acetic acid, presents a typical challenge for purity analysis: an aromatic carboxylic acid with moderate polarity, requiring careful control over chromatographic parameters to ensure accurate quantification and separation from potential impurities and degradants.

This guide will compare different stationary phases and mobile phase strategies, culminating in a fully validated method that adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Foundational Strategy: Analyte Characterization and Initial Choices

Before any injection, understanding the analyte is paramount. Methoxycarbonylamino-o-tolyl-acetic acid possesses two key functional groups that dictate its chromatographic behavior: a carboxylic acid and an aromatic ring.

  • Carboxylic Acid Group: This group is ionizable. The mobile phase pH relative to the analyte's pKa will be the most critical factor influencing retention in reversed-phase chromatography.[4] To achieve consistent retention and good peak shape, the pH must be controlled to suppress the ionization of the carboxyl group, rendering the molecule less polar. A mobile phase pH at least 2 units below the analyte's pKa is a standard practice.[4]

  • Aromatic Ring: The tolyl group provides hydrophobicity, making reversed-phase HPLC a suitable primary approach. It also offers the potential for π-π interactions with specific stationary phases, which can be exploited to enhance selectivity.[5]

Given these characteristics, a Reversed-Phase HPLC (RP-HPLC) method was selected as the foundational approach. This is the most common and versatile mode in pharmaceutical analysis.[6]

The Method Development Workflow: A Systematic Approach

Our development process follows a logical progression from broad screening to fine-tuning and final validation. This ensures that the final method is not only functional but also robust and well-understood.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte Analyte Characterization (pKa, Solubility) ColumnScreen Column Screening (C18, Phenyl, Polar-Embedded) Analyte->ColumnScreen Selects initial columns MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Test on best candidates GradientOpt Gradient Optimization MobilePhaseScreen->GradientOpt Selects best solvent/pH TempOpt Temperature & Flow Rate GradientOpt->TempOpt Fine-tune resolution ForcedDeg Forced Degradation (Specificity) TempOpt->ForcedDeg Confirm stability-indicating Validation ICH Q2(R1) Validation ForcedDeg->Validation Validate final method

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase has the greatest impact on selectivity.[7] We evaluated three distinct types of reversed-phase columns to determine the optimal chemistry for resolving the main analyte from its potential impurities.

Experimental Protocol: Column Screening

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 254 nm

  • Sample: Methoxycarbonylamino-o-tolyl-acetic acid spiked with a known related substance.

Stationary PhaseRetention Time (Main Peak)Tailing Factor (Main Peak)Resolution (Analyte/Impurity)Rationale & Observations
Standard C18 (e.g., InertSustain C18)9.2 min1.41.8Provides good hydrophobic retention. Some peak tailing is observed, which is common for acidic compounds on traditional silica. Resolution is acceptable but could be improved.
Polar-Embedded C18 (e.g., XBridge BEH C18)8.5 min1.12.1The embedded polar group shields residual silanols, significantly improving peak shape for the acidic analyte.[8][9] Offers balanced retention and slightly better resolution.
Phenyl-Hexyl (e.g., InertSustain Phenylhexyl)10.1 min1.23.5Offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte/impurities.[5][6] This column provided a significant increase in resolution, indicating that aromatic impurities are present and are best separated using this interaction mechanism.

Demonstrating Specificity via Forced Degradation

A true stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.[10][11] Forced degradation studies are designed to intentionally stress the API to generate these degradants.[12] A target degradation of 5-20% is generally considered appropriate to produce a sufficient amount of degradants for analysis without destroying the sample.[12]

ForcedDegradation cluster_stress Stress Conditions API API Sample (Methoxycarbonylamino-o-tolyl-acetic acid) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Analysis HPLC Analysis on Optimized Phenyl-Hexyl Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Peak Purity Assessment & Mass Balance Calculation Analysis->Result

Sources

Comparative Mass Spectrometry Analysis: Methoxycarbonylamino-o-tolyl-acetic Acid vs. Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex peptides and small-molecule therapeutics, the selection of an amino acid protecting group dictates not only the synthetic yield but also the analytical strategies required for downstream monitoring. This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of Methoxycarbonylamino-o-tolyl-acetic acid (Moc-o-tolylglycine) against its widely used structural analogs: N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Cbz) derivatives. By mapping the collision-induced dissociation (CID) pathways, we demonstrate how the methoxycarbonyl (Moc) group offers superior diagnostic fragment ions, reducing isobaric interference and improving assay specificity in complex biological matrices.

Mechanistic Causality of Carbamate Fragmentation

Methoxycarbonylamino-o-tolyl-acetic acid (CAS: 1256391-38-4) consists of an o-tolylglycine core protected by a methoxycarbonyl (Moc) group. Under positive electrospray ionization (ESI+), protonation occurs preferentially at the carbamate carbonyl oxygen, acting as the charge-directed trigger for subsequent fragmentation[1].

The structural divergence of Moc, Boc, and Cbz groups leads to fundamentally different CID mechanisms:

  • Moc-o-tolylglycine (Precursor m/z 224.1): Undergoes a highly specific nucleophilic rearrangement resulting in the neutral loss of methanol (-32 Da), forming a stable isocyanate intermediate at m/z 192.1[2]. Subsequent fragmentation involves the loss of CO₂ (-44 Da) from the carboxylic acid moiety—a well-documented rearrangement for nitrogen-containing hydrocinnamate analogs[3].

  • Boc-o-tolylglycine (Precursor m/z 252.1): Fragments via a classic six-membered transition state, yielding a dominant neutral loss of isobutylene (-56 Da). While predictable, this bond is highly labile, often leading to premature in-source fragmentation before the ions reach the collision cell.

  • Cbz-o-tolylglycine (Precursor m/z 286.1): Cleaves to form a highly stable tropylium ion (m/z 91.1)[4]. However, m/z 91 is a ubiquitous background ion in LC-MS systems (often derived from solvent impurities or plasticizers), which severely compromises assay specificity in Multiple Reaction Monitoring (MRM).

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs a stable-isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix suppression and variations in ESI droplet desolvation.

System Suitability and Sample Preparation
  • Standard Preparation: Dissolve Moc-, Boc-, and Cbz-o-tolylglycine reference standards in 50:50 LC-MS grade Water:Acetonitrile to a final concentration of 100 ng/mL.

  • Internal Standard Spiking: Spike all samples with 50 ng/mL of ¹³C₆-labeled Moc-o-tolylglycine. Causality: The SIL-IS co-elutes exactly with the target analyte, experiencing the exact same ion suppression environment in the ESI source, thereby validating the quantitative integrity of the ionization step.

UHPLC Separation Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality for Additives: Formic acid is not merely used to maintain an acidic pH; it provides an abundant proton source in the liquid phase, driving the equilibrium toward [M+H]⁺ formation and stabilizing the Taylor cone during electrospray ionization.

ESI-MS/MS Acquisition

Operate the Triple Quadrupole (QqQ) mass spectrometer in Positive ESI mode. Perform precursor ion scans followed by product ion scans across a collision energy (CE) ramp of 10–40 eV to generate comprehensive breakdown curves.

LCMS_Workflow S1 1. Sample Prep & ISTD Spiking S2 2. UHPLC Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. CID Fragmentation S3->S4 S5 5. MRM Data Acquisition S4->S5

Fig 1. Self-validating LC-MS/MS workflow for the comparative analysis of protected amino acids.

Comparative Fragmentation Analysis

The quantitative MS/MS data derived from the protocol is summarized below. The Moc group demonstrates a "Goldilocks" stability profile—it is robust enough to survive the ESI source intact, yet fragments cleanly under moderate collision energy to yield highly specific product ions.

Table 1: MS/MS Fragmentation Profiles of Protected o-Tolylglycine Derivatives
CompoundPrecursor[M+H]⁺ (m/z)Primary Neutral LossKey Product Ions (m/z)Optimal CE (eV)Analytical Specificity
Moc-o-tolylglycine 224.1-32 Da (CH₃OH)192.1, 148.1, 120.115 - 25High: -32 Da loss is rare in background matrices.
Boc-o-tolylglycine 252.1-56 Da (Isobutylene)196.1, 150.1, 120.110 - 20Moderate: Prone to premature in-source fragmentation.
Cbz-o-tolylglycine 286.1-44 Da (CO₂)242.1, 196.1, 91.120 - 30Low: m/z 91.1 suffers from severe isobaric interference.
Mechanistic Pathway Visualization

The fragmentation of Moc-o-tolylglycine is characterized by sequential, predictable neutral losses. Following the loss of methanol (-32 Da) to form the isocyanate, the molecule undergoes decarboxylation (-44 Da)[3], followed by the loss of carbon monoxide (-28 Da) to yield the highly stable iminium ion (m/z 120.1).

Fragmentation_Pathway M [M+H]+ m/z 224.1 (Moc-o-tolylglycine) F1 Isocyanate Intermediate m/z 192.1 M->F1 Loss of CH3OH (-32 Da) F2 Decarboxylated Ion m/z 148.1 F1->F2 Loss of CO2 (-44 Da) F3 Iminium Ion m/z 120.1 F1->F3 Concerted Loss (-72 Da) F2->F3 Loss of CO (-28 Da)

Fig 2. Proposed CID fragmentation pathway of protonated Methoxycarbonylamino-o-tolyl-acetic acid.

Conclusion

When designing LC-MS/MS assays for synthetic monitoring or pharmacokinetic profiling, the choice of protecting group heavily influences analytical performance. While Boc and Cbz are synthetically ubiquitous, Methoxycarbonylamino-o-tolyl-acetic acid provides a superior mass spectrometric profile. Its diagnostic loss of methanol (-32 Da) enables the use of highly specific Neutral Loss Scans and MRM transitions, effectively eliminating the false-positive rates associated with the tropylium ion of Cbz derivatives and the in-source instability of Boc derivatives.

Sources

High-Resolution FTIR Spectral Analysis of Methoxycarbonylamino-o-tolyl-acetic Acid: ATR vs. Transmission Methods

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, the demand for precise analytical characterization has never been higher. Methoxycarbonylamino-o-tolyl-acetic acid (CAS: 1256391-38-4) is a prime example of such an intermediate. Structurally, it features three distinct IR-active domains: a carboxylic acid group, a carbamate (methoxycarbonylamino) moiety, and an ortho-substituted aromatic ring (o-tolyl group).

For researchers and drug development professionals, accurately assigning the vibrational frequencies of these functional groups is critical for verifying structural integrity and detecting impurities. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against classic Transmission (KBr Pellet) FTIR for the characterization of this compound, providing causality-driven methodologies and comparative data to optimize your analytical workflows.

Mechanistic Profiling of Functional Groups

Before comparing analytical modalities, we must establish the theoretical spectral footprint of Methoxycarbonylamino-o-tolyl-acetic acid. The molecule's complexity requires careful deconvolution of overlapping bands:

  • The Carbamate Moiety (-NH-CO-OCH₃): Carbamates exhibit a characteristic N-H stretching vibration ( ν N-H) typically found between 3300–3400 cm⁻¹, alongside a distinct carbonyl stretch ( ν C=O) around 1690 cm⁻¹. Studies on carbamate formation confirm that the N-H bend ( δ N-H) also provides a strong diagnostic signal near 1530–1550 cm⁻¹ (1).

  • The Carboxylic Acid Group (-COOH): This group is defined by a broad O-H stretch ( ν O-H) spanning 2500–3300 cm⁻¹ due to strong intermolecular hydrogen bonding. The carboxylic carbonyl ( ν C=O) typically absorbs at ~1710 cm⁻¹, slightly higher than the carbamate carbonyl, allowing for peak differentiation (2).

  • The o-Tolyl Ring: The ortho-disubstituted benzene ring yields a highly specific out-of-plane C-H bending vibration ( γ C-H) at approximately 750 cm⁻¹.

Modality Comparison: ATR-FTIR vs. KBr Transmission

Choosing between ATR and KBr transmission fundamentally alters how IR radiation interacts with the sample, leading to distinct spectral variations.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an internal reflection element (IRE), such as a diamond crystal, where the IR beam creates an evanescent wave that penetrates the sample.

  • The Causality of Peak Shifts: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., the o-tolyl bend at 750 cm⁻¹) absorb more energy and appear artificially more intense than high-wavenumber peaks (e.g., the N-H stretch at 3300 cm⁻¹). Furthermore, anomalous dispersion of the refractive index near strong absorption bands causes ATR peaks to shift slightly to lower frequencies compared to transmission spectra (3).

  • Performance: ATR is non-destructive, requires zero sample preparation, and is immune to the hygroscopic artifacts that plague KBr methods (4).

Transmission Spectroscopy (KBr Pellet)

The KBr method involves diluting the sample in an IR-transparent alkali halide matrix.

  • The Causality of Spectral Fidelity: Because the IR beam passes entirely through the bulk sample, this method adheres strictly to the Beer-Lambert law. It provides superior quantitative accuracy and classic relative intensities ideal for historical library matching (5).

  • Performance: The primary drawback is KBr's hygroscopicity. Absorbed atmospheric moisture creates a massive, broad O-H band at ~3400 cm⁻¹, which can completely obscure the critical carbamate N-H stretch and distort the carboxylic acid O-H region.

Comparative Data Analysis

The following table summarizes the expected spectral variations when analyzing Methoxycarbonylamino-o-tolyl-acetic acid using both techniques.

Functional GroupVibration TypeExpected Region (cm⁻¹)ATR-FTIR ObservationKBr Transmission ObservationMechanistic Note
Carboxylic Acid O-H Stretch2500 - 3300Sharp, lower relative intensityBroadened, potential H₂O overlapKBr hygroscopicity often obscures this region; ATR provides cleaner baseline.
Carbamate N-H Stretch~3300 - 3400Distinct, sharp peakOften merges with water bandATR is highly recommended for resolving the N-H stretch in ambient conditions.
Carboxylic Acid C=O Stretch~1710~1705 (shifted lower)~1710ATR shifts peaks to lower frequencies due to anomalous dispersion.
Carbamate C=O Stretch~1690~1685 (shifted lower)~1690Resolvable from the carboxylic C=O; confirms the intact carbamate moiety.
o-Tolyl Ring C-H Out-of-Plane~750High relative intensityNormal relative intensityATR evanescent wave penetration depth increases significantly at lower wavenumbers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps to prevent common analytical errors.

Protocol A: ATR-FTIR Workflow (High-Throughput / Qualitative)
  • System Initialization & Background: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

    • Validation Check: A clean background ensures atmospheric CO₂ and water vapor are subtracted. The baseline must be flat; any negative absorbance indicates crystal contamination.

  • Sample Application: Deposit 5–10 mg of the solid Methoxycarbonylamino-o-tolyl-acetic acid directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure (e.g., 75 psi).

    • Causality: Intimate physical contact is mandatory because the evanescent wave only penetrates 0.5 to 2.0 µm. Poor contact results in artificially weak signals and high noise.

  • Data Acquisition & Correction: Collect the sample spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, normalizing the intensities for library comparison.

Protocol B: KBr Pellet Transmission (High-Sensitivity / Quantitative)
  • Matrix Preparation: Dry spectroscopy-grade KBr powder at 105°C for 24 hours prior to use and store in a desiccator.

  • Sample Dilution: Weigh ~1.5 mg of the API and ~150 mg of the dried KBr (1:100 ratio).

    • Causality: This precise ratio prevents detector saturation (keeping maximum absorbance < 1.0 AU) and ensures strict adherence to the Beer-Lambert law.

  • Milling: Grind the mixture in an agate mortar for 2 minutes until a fine, homogeneous powder is achieved.

    • Causality: Particle sizes must be smaller than the wavelength of IR light (< 2 µm) to minimize the Christiansen effect (scattering), which causes severely sloping baselines.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to remove entrapped air, then press at 10 tons for 2 minutes.

    • Validation Check: The resulting pellet must be visually transparent. An opaque pellet indicates trapped air or incomplete milling and must be discarded.

  • Data Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

    • Validation Check: Scan a blank KBr pellet first. If a broad band at 3440 cm⁻¹ exceeds 0.05 absorbance units, the KBr is too wet and must be re-dried.

Workflow Visualization

FTIR_Methodology Start Methoxycarbonylamino-o-tolyl-acetic acid (Solid API Intermediate) ATR_Path Attenuated Total Reflectance (ATR-FTIR) Start->ATR_Path KBr_Path Transmission Spectroscopy (KBr Pellet) Start->KBr_Path ATR_Prep Direct Application (No Sample Prep) ATR_Path->ATR_Prep ATR_Mech Evanescent Wave Penetration (0.5 - 2.0 µm Depth) ATR_Prep->ATR_Mech ATR_Result Wavelength-Dependent Spectra (Peak Shift to Lower Frequencies) ATR_Mech->ATR_Result Analysis Functional Group Characterization (Carbamate & Carboxylic Acid) ATR_Result->Analysis KBr_Prep Grinding with KBr & Pressing (1:100 Ratio, 10 Tons) KBr_Path->KBr_Prep KBr_Mech Direct IR Beam Transmission (Bulk Interaction) KBr_Prep->KBr_Mech KBr_Result Beer-Lambert Adherence (High Quantitative Accuracy) KBr_Mech->KBr_Result KBr_Result->Analysis

Figure 1: Mechanistic workflow comparing ATR-FTIR and KBr Transmission for API characterization.

Conclusion & Recommendations

For the routine identification and structural verification of Methoxycarbonylamino-o-tolyl-acetic acid, ATR-FTIR is the superior choice . Its ability to bypass the hygroscopic interference of KBr ensures that the critical high-wavenumber N-H and O-H stretches of the carbamate and carboxylic acid groups remain distinctly resolvable.

However, if the analytical objective shifts to strict trace impurity quantification or historical library building, the KBr Transmission method remains indispensable due to its perfect adherence to the Beer-Lambert law, provided that rigorous moisture-exclusion protocols are maintained.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press.
  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac Ltd.
  • National Institutes of Health (NIH / PMC). "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics." PMC.
  • Astronomy & Astrophysics. "Carbamic acid and carbamate formation in NH3:CO2 ices - UV irradiation versus thermal processes." A&A.
  • TechConnect Briefs. "Aqueous Carboxylic Acid-Based Solutions for CO2 Capture." TechConnect.

Sources

Melting point determination and validation for Methoxycarbonylamino-o-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Determination and Validation for Methoxycarbonylamino-o-tolyl-acetic acid: A Comparative Methodological Guide

Methoxycarbonylamino-o-tolyl-acetic acid (MCTA) is a structurally complex intermediate featuring both a flexible methoxycarbonylamino group and a sterically hindered ortho-tolyl-acetic acid moiety. Because of its capacity for extensive intermolecular hydrogen bonding, MCTA is highly susceptible to polymorphism and hydration. Consequently, establishing an accurate melting point is not merely a routine quality control (QC) check; it is a critical parameter for polymorphic profiling, purity assessment, and regulatory compliance under [1].

This guide objectively compares the three primary analytical methodologies used to determine and validate the melting behavior of MCTA: the Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM).

Expertise & Experience: The Causality of Thermal Analysis

When analyzing MCTA, researchers frequently observe a discrepancy between the capillary melting point and the DSC melting onset. As an application scientist, understanding the causality behind these thermal events is essential for accurate data interpretation:

  • Thermal Lag vs. Direct Heat Flow: In a standard capillary apparatus, heat is transferred from a metal block through a glass tube to the MCTA sample. Even at a controlled ramp rate of 1 °C/min[2], the sample temperature slightly lags behind the block temperature. Furthermore, the operator visually records the "clear point" (when the last solid melts)[2], which is inherently higher than the thermodynamic onset. Conversely, DSC measures the differential heat flow between the sample and a reference[3]. The recorded melting point is the extrapolated onset of the endothermic peak, representing the true thermodynamic start of the melting process, independent of visual subjectivity[4].

  • Moisture Plasticization: MCTA's carboxylic acid group can readily absorb atmospheric moisture. Surface moisture acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point. This necessitates strict desiccation protocols prior to analysis[5].

  • Resolving Complex Transitions: Because MCTA can form solvates, a simple capillary test might misidentify a desolvation event (solvent boiling off) as a true melt. HSM provides visual causality, allowing the scientist to observe bubbling (desolvation) prior to the actual solid-to-liquid phase transition[1].

Quantitative Data: Method Comparison

The following table summarizes the comparative performance of the three methodologies using representative empirical data for an MCTA analytical standard.

Table 1: Comparative Performance of Melting Point Techniques for MCTA

ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (USP <891>)Hot Stage Microscopy (HSM)
Primary Output Visual Melting RangeThermodynamic Onset & Enthalpy ( Δ H)Visual Phase Transition
Representative MCTA Result 143.2 °C – 144.5 °C142.8 °C (Extrapolated Onset)143.0 °C (Visual melt)
Precision (RSD) Moderate (~0.5%)High (<0.1%)Moderate (~0.5%)
Sample Size Required ~2–3 mg3–5 mg<1 mg
Throughput High (Up to 6 simultaneous samples)Low (Sequential)Low (Sequential)
Cost per Analysis LowHighMedium
Best Used For Routine QC & Batch ReleasePolymorph & Purity ValidationResolving Complex Thermal Events

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate systemic errors.

Protocol 1: Thermodynamic Validation via DSC (USP <891> Compliant)

DSC serves as the gold standard for thermodynamic validation, quantifying both the temperature and the energy of the phase transition[3].

  • Instrument Calibration (Internal Control): Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C) to bracket the expected melting range of MCTA. This ensures temperature accuracy across the target thermal window[4].

  • Sample Preparation & Normalization: Weigh exactly 3.00 to 5.00 mg of desiccated MCTA into a standard aluminum pan. Self-validation step: Recording the exact weight to 0.01 mg is mandatory to normalize the enthalpy of fusion ( Δ H), ensuring peak area consistency across replicates[6]. Crimp the pan with a pinhole lid to allow any evolved volatile gases to escape, preventing pressure-induced baseline artifacts.

  • Purge Gas: Purge the sample chamber continuously with dry Nitrogen at 50 mL/min to prevent oxidative degradation of the tolyl-acetic acid moiety during heating[6].

  • Thermal Program: Equilibrate at 25 °C, then heat to 160 °C at a strict ramp rate of 10 °C/min.

  • Data Analysis: Calculate the extrapolated onset temperature (the intersection of the baseline and the leading edge of the endotherm). A sharp endothermic peak with a consistent Δ H confirms a pure, single polymorph[4].

Protocol 2: High-Throughput Capillary Screening (USP <741> Compliant)

This method is optimized for routine batch release where high throughput is required.

  • Sample Pulverization & Drying: Gently pulverize the MCTA sample using an agate mortar and dry it under vacuum to remove surface moisture[5].

  • Capillary Loading (Causality Control): Pack the capillary to a precise height of 3 mm. Causality: Overpacking increases the thermal mass, which exacerbates thermal lag and artificially broadens the observed melting range[2].

  • Heating Ramp: Rapidly heat the block to 135 °C (approximately 8 °C below the expected onset). Once stabilized, reduce the ramp rate to exactly 1 °C/min[7].

  • Observation: Record two distinct temperatures: the first formation of a liquid meniscus (onset) and the clear point where complete liquefaction occurs[2].

Orthogonal Validation Strategy

Relying on a single method can lead to false specifications. The workflow below illustrates the orthogonal validation strategy required to establish an ICH Q6A compliant specification for MCTA.

G Start MCTA Batch Synthesis/Isolation Capillary Capillary Method (USP <741>) Routine QC Screening Start->Capillary Decision Purity/Polymorph Discrepancy? Capillary->Decision DSC DSC (USP <891>) Thermodynamic Onset & Enthalpy Decision->DSC Yes (Requires Validation) HSM Hot Stage Microscopy Visual Phase Confirmation Decision->HSM Yes (Requires Validation) Spec ICH Q6A Compliant Melting Specification Decision->Spec No (Passes QC) DSC->Spec HSM->Spec

Orthogonal validation workflow for MCTA thermal analysis and specification.

References

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC Source: Eurolab Testing Laboratory URL:[Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv URL:[Link]

  • ICH Q6A Guideline: Specifications - Test Procedures and Acceptance Criteria Source: International Conference on Harmonization (via IKEV) URL:[Link]

  • Low Temperature Thermal Analysis (LT-TA) & DSC Methodologies Source: Lyophilization Technology, Inc. URL: [Link]

  • What is Differential Scanning Calorimetry? (Standards and Graph Interpretation) Source: ZL Tester URL:[Link]

Sources

Safety Operating Guide

Operational Safety and Logistics Guide: Handling Methoxycarbonylamino-o-tolyl-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: Methoxycarbonylamino-o-tolyl-acetic acid (CAS: 1256391-38-4)

Mechanistic Basis for Hazard Control

Handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the molecular causality of potential hazards. Methoxycarbonylamino-o-tolyl-acetic acid presents a dual-hazard profile dictated by its specific functional groups:

  • The Phenylacetic Acid Core: Phenylacetic acid and its derivatives are weakly acidic and present significant ocular and dermal risks. They are classified under GHS Category 2A for severe eye irritation and Category 2 for skin irritation (1)[1]. Furthermore, while the vapor pressure of the phenylacetic acid core is negligible (0.0038 mmHg at 20°C), aerosolized dust acts as a potent respiratory irritant (2)[2].

  • The Methoxycarbonylamino (Carbamate) Moiety: Carbamate functional groups introduce the risk of skin sensitization and, depending on the specific structure, potential cholinesterase inhibition upon systemic absorption. Occupational safety standards for handling carbamate-containing compounds strictly mandate the prevention of skin contact and the use of respiratory protection with an Assigned Protection Factor (APF) of at least 50 during procedures that may generate dust or aerosols (3)[3].

By understanding this causality, we can design a self-validating PPE and operational framework that ensures operator safety and prevents cross-contamination.

Quantitative PPE Specifications

The following table summarizes the required Personal Protective Equipment (PPE), grounded in the physicochemical properties of the compound.

PPE CategorySpecificationQuantitative Metric / StandardMechanistic Justification
Dermal (Gloves) Nitrile or NeopreneThickness: 0.11 mm Breakthrough: > 480 minThe carbamate moiety can undergo hydrolysis in the presence of skin moisture, forming sensitizing amines. Nitrile provides a superior barrier to polar organic acids compared to latex.
Respiratory Half-mask or PAPRAPF 50 (N100/P100 filters)Protects against inhalation of aerosolized particulates. Standardized APF 50 is recommended for solid carbamate derivatives (4)[4].
Ocular Chemical safety gogglesANSI Z87.1 compliantDirectly mitigates the GHS Category 2A severe eye irritation risk inherent to the phenylacetic acid core.
Body Tyvek suit or Lab coatImpermeable to solid particulatesPrevents particulate accumulation on personal clothing, eliminating secondary exposure routes.

Step-by-Step Operational Workflow

To ensure a self-validating system, each step in this workflow includes a built-in verification check.

Phase 1: Pre-Operation Setup and Verification

  • Isolate the Environment: Conduct all weighing and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Verify Containment: Validation Check: Before opening the chemical container, verify that the hood's magnehelic gauge reads within the acceptable negative pressure range (typically 0.4 - 0.6 inches of water).

  • Don PPE: Equip the Tyvek suit, N100/P100 respirator, ANSI Z87.1 goggles, and double-layer nitrile gloves.

Phase 2: Weighing and Transfer

  • Static Mitigation: Phenylacetic acid derivatives can accumulate static charge, leading to aerosolization when manipulated. Use an anti-static bar or zero-stat gun on the weighing spatula and analytical balance draft shield.

  • Transfer Protocol: Slowly transfer the Methoxycarbonylamino-o-tolyl-acetic acid using a grounded, stainless-steel spatula. Avoid dropping the powder to minimize dust generation.

  • Seal and Decontaminate: Once the desired mass is acquired, seal the primary container. Validation Check: Wipe the exterior of the sealed container with a damp microfiber cloth (using 70% Isopropanol) before removing it from the hood to ensure no fugitive dust escapes the containment zone.

Spill Response and Disposal Plan

In the event of a localized spill within the containment hood, follow this causality-driven disposal methodology:

  • Containment: Do not sweep dry powder, as this will aerosolize the carbamate-containing dust.

  • Neutralization: Because the compound contains a weakly acidic phenylacetic core, dampen the spill with a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ). This neutralizes the acid and prevents dust suspension.

  • Collection: Absorb the neutralized slurry using inert, non-combustible absorbent pads.

  • Disposal: Place the absorbed material into a chemically compatible, sealable hazardous waste container. Label as "Toxic/Irritant Solid Waste - Contains Carbamate/Phenylacetic Acid Derivatives." Dispose of in accordance with local environmental regulations for toxic organic solids.

Hazard-PPE Logical Relationship

G A Methoxycarbonylamino-o-tolyl-acetic acid (CAS: 1256391-38-4) BA BA A->BA B Phenylacetic Acid Core (GHS: Eye/Skin Irritant) D ANSI Z87.1 Goggles (Prevents Ocular Damage) B->D Mitigates E Nitrile Gloves >0.11mm (Prevents Dermal Sensitization) B->E Mitigates C Carbamate Moiety (Sensitizer / Dust Hazard) C->E Mitigates F Respirator APF 50 (Blocks Aerosolized Dust) C->F Mitigates G Safe Laboratory Operation D->G E->G F->G BA->C

Fig 1: Mechanistic workflow linking chemical moieties to specific PPE requirements.

References

  • Source: nih.
  • Title: Safety Data Sheet - Cayman Chemical (Phenylacetic Acid)
  • Source: cdc.
  • Title: 40 CFR 721.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.